4-Bromonaphthalene-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromonaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMGDKMOJRIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromonaphthalene-1-sulfonamide. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise data and actionable insights.
Core Chemical Identity and Properties
This compound is a halogenated aromatic sulfonamide. Its structure, featuring a naphthalene core, a sulfonamide group, and a bromine substituent, makes it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities.
Structural and Identification Data
The fundamental identifiers and structural representations for this compound are summarized below.
| Identifier | Data | Citation |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 90766-48-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂S | [1][2] |
| Molecular Weight | 286.15 g/mol | [1][3] |
| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | [2] |
| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This table outlines the key physical and chemical properties of the compound. While specific experimental data for properties like melting and boiling points are not publicly available, data for its immediate precursor, 4-Bromonaphthalene-1-sulfonyl chloride, is provided for context.
| Property | Value | Citation |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature, sealed in a dry, dark place. | [1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Melting Point (Precursor) | 82-84 °C (for 4-Bromonaphthalene-1-sulfonyl chloride) | [4] |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present in its structure, a characteristic spectroscopic profile can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the sulfonamide and aromatic functionalities. Aromatic sulfonamides typically exhibit strong and distinct absorption bands.[5]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3390–3230 |
| C-H (Aromatic) | Stretching | 3100–3000 |
| C=C (Aromatic) | Ring Stretching | 1600–1400 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1344–1317 |
| S=O (Sulfonyl) | Symmetric Stretching | 1187–1147 |
| S-N (Sulfonamide) | Stretching | 924–906 |
Synthesis and Experimental Protocols
The most direct and common method for synthesizing primary aromatic sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia.[2][6]
Proposed Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from its commercially available sulfonyl chloride precursor.
Reaction: 4-Bromonaphthalene-1-sulfonyl chloride + 2 NH₃ → this compound + NH₄Cl
Materials and Reagents:
-
4-Bromonaphthalene-1-sulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 4-Bromonaphthalene-1-sulfonyl chloride in a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amination: While stirring vigorously, slowly add an excess (5-10 equivalents) of concentrated aqueous ammonia. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
If the product has precipitated, add water to dissolve the ammonium chloride byproduct.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess ammonia), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.
Logical and Relational Diagrams
Synthesis Workflow
The following diagram illustrates the logical steps for the laboratory synthesis of this compound.
Role in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design, often used as a bioisostere for amides or carboxylic acids.[7][8] This diagram shows the conceptual relationship between the sulfonamide core structure and its broad therapeutic applications.
References
- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. echemi.com [echemi.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Guide: 4-Bromonaphthalene-1-sulfonamide (CAS: 90766-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromonaphthalene-1-sulfonamide is a synthetic organic compound featuring a naphthalene core functionalized with both a bromine atom and a sulfonamide group. While the compound itself is not typically associated with direct biological activity, it serves as a crucial intermediate in medicinal chemistry and drug discovery. Its strategic placement of reactive groups—the sulfonamide nitrogen and the bromine-substituted aromatic ring—allows for diverse chemical modifications, making it a valuable building block for creating libraries of more complex molecules with potential therapeutic applications.
The naphthalene-sulfonamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives synthesized from this compound and related precursors have shown promise as inhibitors of various enzymes and proteins, including tubulin, bromodomain-containing protein 4 (BRD4), and fatty acid binding protein 4 (FABP4).[1][2] This guide provides an in-depth overview of the chemical properties, synthetic utility, and the biological significance of derivatives originating from this key intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 90766-48-6 | |
| Molecular Formula | C₁₀H₈BrNO₂S | |
| Molecular Weight | 286.15 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at room temperature in a dry, dark place. | |
| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | |
| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N |
Role as a Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile starting material. The sulfonamide group can be N-functionalized, and the bromo-naphthalene ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.
One prominent application is in the synthesis of N-aryl sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-HIV properties.[4] The closely related precursor, 4-bromo-1-naphthalenesulfonyl chloride, is often used to react with various amines to generate a diverse library of sulfonamide derivatives.
Experimental Protocols: Synthesis of Naphthalene-Sulfonamide Derivatives
The following is a representative experimental protocol for the synthesis of N-aryl naphthalene-sulfonamide derivatives, adapted from methodologies used in the development of potent tubulin polymerization inhibitors.[5] This protocol demonstrates the reaction of a naphthalene sulfonyl chloride with an aniline derivative, a common synthetic route for which 4-bromonaphthalene-1-sulfonyl chloride would be a suitable starting material.
Synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide [5]
-
Materials:
-
Naphthalene-1-sulfonyl chloride (1.0 eq)
-
3,4,5-trimethoxyaniline (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
-
Procedure:
-
To a solution of 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane, add naphthalene-1-sulfonyl chloride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the solution with dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired product, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide.
-
This general procedure can be adapted for 4-bromo-1-naphthalenesulfonyl chloride to produce a variety of N-substituted-4-bromonaphthalene-1-sulfonamides, which can then be further modified at the bromine position.
Biological Activity of Derivatives
Derivatives of naphthalene-sulfonamide have demonstrated significant biological activity across various therapeutic areas. A notable example is their role as anticancer agents through the inhibition of tubulin polymerization.[5]
Antiproliferative Activity of Naphthalene-Sulfonamide Derivatives
A study on a series of naphthalene-sulfonamide derivatives evaluated their in vitro antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.[5] The results, summarized in Table 2, highlight the potent anticancer effects of these compounds.
| Compound | Target Cell Line | IC₅₀ (µM) |
| 5c (naphthalen-1-yl moiety) | MCF-7 | 0.51 ± 0.03 |
| 5c (naphthalen-1-yl moiety) | A549 | 0.33 ± 0.01 |
Data extracted from a study on tubulin polymerization inhibitors, demonstrating the potency of the naphthalene-sulfonamide scaffold.[5]
Mechanism of Action and Signaling Pathways
The biological effects of naphthalene-sulfonamide derivatives are mediated through their interaction with specific cellular targets. For the anticancer derivatives mentioned above, the primary mechanism of action is the inhibition of tubulin polymerization.[5]
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape.[5] They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Certain naphthalene-sulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and exerting potent antiproliferative effects.[5] For instance, compound 5c from the aforementioned study was identified as a microtubule-destabilizing agent with an IC₅₀ value of 2.8 µM in a tubulin polymerization assay.[5]
Visualizations
Logical Workflow: From Intermediate to Biologically Active Compound
The following diagram illustrates the typical workflow from the starting intermediate, this compound (or its sulfonyl chloride analog), to the synthesis and biological evaluation of a target compound.
References
- 1. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-Bromonaphthalene-1-sulfonamide
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 4-Bromonaphthalene-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | This compound | [1] |
| CAS Number | 90766-48-6 | [1][2] |
| Molecular Formula | C10H8BrNO2S | [1][2] |
| Molecular Weight | 286.15 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [1] |
Experimental Protocols
Hypothetical Synthesis Protocol:
-
Sulfonation of 1-Bromonaphthalene:
-
1-Bromonaphthalene is slowly added to a stirred solution of concentrated sulfuric acid (or fuming sulfuric acid) at a controlled temperature, typically ranging from 0°C to room temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of 4-bromonaphthalene-1-sulfonic acid. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the sulfonic acid product.
-
The crude product is collected by vacuum filtration, washed with cold water, and dried.
-
-
Conversion to Sulfonyl Chloride:
-
The dried 4-bromonaphthalene-1-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like dichloromethane (DCM).
-
The mixture is heated under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl or SO₂).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-bromonaphthalene-1-sulfonyl chloride.[3]
-
-
Amination to form the Sulfonamide:
-
The crude 4-bromonaphthalene-1-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the hypothetical synthesis of this compound.
Biological Context: Sulfonamides as Enzyme Inhibitors
Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] Many of these activities stem from their ability to act as inhibitors of specific enzymes. For instance, naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for metabolic diseases.[4] The diagram below illustrates this general inhibitory mechanism.
References
In-Depth Technical Guide: 4-Bromonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromonaphthalene-1-sulfonamide, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as a potential inhibitor of Fatty Acid Binding Protein 4 (FABP4).
Chemical Identity and Properties
This compound is a halogenated aromatic sulfonamide. Its chemical structure features a naphthalene ring system substituted with a bromine atom and a sulfonamide group.
IUPAC Name: this compound[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 90766-48-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂S | [1][2] |
| Molecular Weight | 286.14 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Store at room temperature. | [1] |
Synthesis
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general principles of sulfonamide synthesis, a plausible experimental protocol can be proposed starting from the commercially available 4-bromonaphthalene-1-sulfonyl chloride.
Putative Experimental Protocol: Synthesis from 4-Bromonaphthalene-1-sulfonyl chloride
This protocol describes the amination of 4-bromonaphthalene-1-sulfonyl chloride to yield this compound.
Materials:
-
4-bromonaphthalene-1-sulfonyl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromonaphthalene-1-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Amination: Cool the solution in an ice bath. To the cooled, stirring solution, add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) dropwise. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Diagram 1: Proposed Synthesis Workflow
References
Synthesis of 4-Bromonaphthalene-1-sulfonamide from 1-Bromonaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Bromonaphthalene-1-sulfonamide, a valuable building block in medicinal chemistry and materials science, starting from 1-bromonaphthalene. The synthesis involves a three-step sequence: regioselective sulfonation, conversion to the sulfonyl chloride, and subsequent amination.
This document details the experimental protocols for each step, presents quantitative data in structured tables for clarity, and includes a visual representation of the synthetic workflow. The methodologies provided are based on established chemical principles and analogous procedures reported in the scientific literature.
Synthetic Pathway Overview
The synthesis of this compound from 1-bromonaphthalene proceeds through the following three key transformations:
-
Electrophilic Sulfonation: 1-Bromonaphthalene is treated with a sulfonating agent to introduce a sulfonic acid group. The reaction conditions are controlled to favor the formation of the 4-bromo-1-naphthalenesulfonic acid isomer.
-
Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride intermediate, 4-bromonaphthalene-1-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.
A schematic representation of this synthetic pathway is provided below.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar aromatic compounds. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 4-Bromo-1-naphthalenesulfonic acid
This procedure is based on the general principles of regioselective sulfonation of naphthalene derivatives at lower temperatures to favor the alpha-sulfonated product.
Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-bromonaphthalene (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (98%, 3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol.
| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromonaphthalene | 1.0 | 207.07 | (e.g., 20.7 g, 0.1 mol) |
| Sulfuric Acid (98%) | 3.0 | 98.08 | (e.g., 29.4 g, 0.3 mol) |
| Ice/Water | - | - | q.s. |
Table 1: Reagents for the synthesis of 4-Bromo-1-naphthalenesulfonic acid.
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% |
| Appearance | Off-white solid |
Table 2: Reaction conditions and expected outcome for the synthesis of 4-Bromo-1-naphthalenesulfonic acid.
Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride
This protocol for the conversion of the sulfonic acid to the sulfonyl chloride is adapted from standard procedures using thionyl chloride. This reaction should be performed in a well-ventilated fume hood.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place the dried 4-bromo-1-naphthalenesulfonic acid (1.0 eq).
-
Add thionyl chloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours.
-
The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-bromonaphthalene-1-sulfonyl chloride, a solid, can be purified by recrystallization from an inert solvent such as hexane or carbon tetrachloride.
| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |
| 4-Bromo-1-naphthalenesulfonic acid | 1.0 | 287.13 | (e.g., 28.7 g, 0.1 mol) |
| Thionyl Chloride | 5.0 | 118.97 | (e.g., 59.5 g, 0.5 mol) |
| N,N-Dimethylformamide (DMF) | Catalytic | 73.09 | (e.g., a few drops) |
Table 3: Reagents for the synthesis of 4-Bromonaphthalene-1-sulfonyl chloride.
| Parameter | Value |
| Reaction Temperature | Reflux (~76 °C) |
| Reaction Time | 2-3 hours |
| Expected Yield | 85-95% |
| Appearance | White to pale yellow solid |
| Melting Point | 82-84 °C[1] |
Table 4: Reaction conditions and expected outcome for the synthesis of 4-Bromonaphthalene-1-sulfonyl chloride.
Step 3: Synthesis of this compound
This amination procedure is based on the reaction of sulfonyl chlorides with aqueous ammonia.
Methodology:
-
In a beaker or flask, dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
In a separate vessel, cool concentrated aqueous ammonia (e.g., 28-30%, 10 eq) in an ice bath.
-
Slowly add the solution of the sulfonyl chloride to the cold ammonia solution with vigorous stirring.
-
A precipitate of the sulfonamide will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |
| 4-Bromonaphthalene-1-sulfonyl chloride | 1.0 | 305.58 | (e.g., 30.6 g, 0.1 mol) |
| Aqueous Ammonia (28-30%) | 10 | 17.03 (for NH₃) | (e.g., ~57 mL, 1.0 mol) |
| THF or Acetone | - | - | q.s. to dissolve |
Table 5: Reagents for the synthesis of this compound.
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Expected Yield | 90-98% |
| Appearance | White to off-white solid |
| Purity | >95%[2] |
| Formula | C₁₀H₈BrNO₂S[2] |
| Molecular Weight | 286.14 g/mol [2] |
Table 6: Reaction conditions and expected outcome for the synthesis of this compound.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis, including the key steps and intermediates.
Figure 2: Logical workflow for the synthesis.
Conclusion
The synthesis of this compound from 1-bromonaphthalene is a robust three-step process that can be carried out using standard laboratory techniques. Careful control of reaction conditions, particularly temperature during the initial sulfonation step, is crucial for achieving the desired regioselectivity and high yields. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of each step may be possible depending on the desired scale and purity requirements.
References
Spectroscopic and Synthetic Profile of 4-Bromonaphthalene-1-sulfonamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic considerations for 4-Bromonaphthalene-1-sulfonamide. Due to the limited publicly available experimental spectra for this specific compound, this document presents a combination of known physical properties, data from the closely related precursor 4-bromo-1-naphthylamine, and expected spectral characteristics based on analogous structures. This information serves as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Physicochemical Properties
This compound is a solid with a molecular weight of 286.15 g/mol and a chemical formula of C₁₀H₈BrNO₂S.[1][2] It is classified as a sulfonamide, a functional group of significant interest in medicinal chemistry.[3][4]
| Property | Value | Reference |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 90766-48-6 | [1][5] |
| Molecular Formula | C₁₀H₈BrNO₂S | [5] |
| Molecular Weight | 286.15 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ~95% | [5] |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region, characteristic of a substituted naphthalene ring system. The protons on the naphthalene core will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental overlap. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The carbon atom bonded to the sulfonamide group will also show a characteristic chemical shift.
Reference Data: ¹H and ¹³C NMR of 4-Bromo-1-naphthylamine
As a potential precursor, the spectral data of 4-bromo-1-naphthylamine offers insight into the naphthalene portion of the target molecule.[6][7]
| Data Type | Description |
| ¹H NMR | Signals corresponding to the aromatic protons of the brominated naphthalene ring and the amine protons. |
| ¹³C NMR | Signals for the ten carbon atoms of the naphthalene ring system. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Sulfonamide) | 3300-3200 | Two bands, characteristic of a primary sulfonamide. |
| Aromatic C-H Stretch | 3100-3000 | Sharp bands from the naphthalene ring. |
| S=O Asymmetric Stretch | 1350-1300 | Strong absorption. |
| S=O Symmetric Stretch | 1160-1140 | Strong absorption. |
| C=C Aromatic Stretch | 1600-1450 | Multiple bands from the naphthalene ring. |
| C-Br Stretch | 600-500 | In the fingerprint region. |
| N-S Stretch | 935-875 | Medium intensity band.[8] |
| SO₂ Scissoring | 600-520 | [8] |
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.
| Feature | Expected m/z | Description |
| Molecular Ion [M]⁺ | 285/287 | A pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes. |
| Molecular Ion [M+H]⁺ | 286/288 | Observed in soft ionization techniques like ESI. |
| Fragmentation | Various | Loss of SO₂ (m/z 64), NH₂ (m/z 16), and cleavage of the naphthalene ring. |
Reference Data: Mass Spectrometry of 4-Bromo-1-naphthylamine
The mass spectrum of 4-bromo-1-naphthylamine shows a top peak at m/z 115, with other significant peaks at m/z 221 and 223, corresponding to the molecular ion with the two bromine isotopes.[9]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (High-Resolution - ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Use the high-resolution data to confirm the elemental composition.
Synthesis and Characterization Workflow
The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] The proposed synthetic route to this compound would likely start from 4-bromo-1-naphthylamine.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. This compound | 90766-48-6 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. achemblock.com [achemblock.com]
- 6. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of 4-Bromonaphthalene-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility of 4-Bromonaphthalene-1-sulfonamide
Based on the general principles of solubility for aromatic sulfonamides, a class of compounds known for their varied solubility profiles, we can predict the likely behavior of this compound in a range of common laboratory solvents. The following table presents a representative, illustrative solubility profile. It is important to note that these values are hypothetical and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 1 - 5 |
| Ethanol | Polar Protic | 0.5 - 2 |
| Acetone | Polar Aprotic | 5 - 10 |
| Dichloromethane | Halogenated | 2 - 7 |
| Toluene | Non-polar | < 0.5 |
| Hexane | Non-polar | < 0.1 |
Note: The predicted values are based on the principle of "like dissolves like." Polar solvents are expected to have a higher capacity to dissolve the polar sulfonamide group, while non-polar solvents will have limited efficacy. The presence of the bulky, non-polar bromonaphthalene group will likely limit its solubility in highly polar solvents like water.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for selecting appropriate solvent systems for crystallization, formulation, and analytical purposes.[1][2][3][4]
-
Solute Properties:
-
Molecular Structure: The presence of the polar sulfonamide group (-SO₂NH₂) allows for hydrogen bonding, which is favorable for dissolution in polar solvents. Conversely, the large, non-polar 4-bromonaphthalene ring system contributes to its solubility in less polar organic solvents.
-
Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice of this compound will significantly impact its solubility. Higher lattice energy leads to lower solubility.
-
-
Solvent Properties:
-
Polarity: The polarity of the solvent, as dictated by its dipole moment and ability to form hydrogen bonds, is a primary determinant of solubility. Polar solvents will more effectively solvate the polar sulfonamide group.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][4]
-
-
System Conditions:
-
pH: The sulfonamide group is weakly acidic and can be ionized at higher pH values, which would increase its aqueous solubility.
-
The interplay of these factors can be visualized in the following diagram:
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for any research or development activity. The following are standard experimental protocols that can be employed.
Isothermal Saturation Method
This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.[5]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Analysis: The concentration of the dissolved solute in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot.
The workflow for this method is illustrated below:
Caption: Experimental workflow for the Isothermal Saturation Method.
Qualitative Solubility Determination
For a rapid assessment of solubility in various solvents, a qualitative approach can be used.[6][7][8]
Methodology:
-
Solvent Addition: To a small, fixed amount of the solid compound (e.g., 10 mg) in a test tube, add the solvent in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, the mixture is vortexed or shaken vigorously, and observed for complete dissolution.
-
Classification: The solubility can be classified based on the amount of solvent required to dissolve the solid, for example:
-
Very Soluble: Dissolves in < 1 part of solvent.
-
Freely Soluble: Dissolves in 1-10 parts of solvent.
-
Soluble: Dissolves in 10-30 parts of solvent.
-
Sparingly Soluble: Dissolves in 30-100 parts of solvent.
-
Slightly Soluble: Dissolves in 100-1000 parts of solvent.
-
Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.
-
Practically Insoluble: Requires > 10,000 parts of solvent.
-
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is lacking, a strong predictive understanding can be established based on the principles governing the solubility of aromatic sulfonamides. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility in various solvents. A thorough understanding and experimental validation of the solubility profile are critical for the successful application and development of this compound.
References
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
The Diverse Biological Landscape of Naphthalene-1-Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthalene-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutics for a range of diseases, from cancer and infectious diseases to metabolic disorders. This in-depth technical guide provides a comprehensive overview of the known biological activities of naphthalene-1-sulfonamide derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Key Signaling Pathways and Cellular Processes
Naphthalene-1-sulfonamide derivatives have exhibited potent anticancer properties through various mechanisms, including the inhibition of crucial enzymes and the modulation of oncogenic signaling pathways.
Inhibition of Tubulin Polymerization
A significant mechanism of anticancer action for some naphthalene-1-sulfonamide derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity
| Compound ID | Target Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |
| 5c | MCF-7 | 0.51 ± 0.03 | 2.8 | [1] |
| 5c | A549 | 0.33 ± 0.01 | 2.8 | [1] |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
A fluorescence-based in vitro tubulin polymerization assay is a common method to evaluate the inhibitory activity of compounds on tubulin assembly.
Workflow: Tubulin Polymerization Inhibition Assay
Modulation of the IL-6/JAK2/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain naphthalene-1-sulfonamide derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, while upregulating pro-apoptotic proteins like BAX.[2][3]
Signaling Pathway: IL-6/JAK2/STAT3 Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthalenesulfonamides in Research
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a laboratory curiosity to a clinical candidate is often long and built upon the foundational discoveries of medicinal chemistry. Within this landscape, the naphthalenesulfonamide scaffold has emerged as a remarkably versatile and enduring core structure, giving rise to a diverse array of bioactive compounds. This technical guide delves into the discovery and rich research history of naphthalenesulfonamide compounds, providing an in-depth exploration of their evolution from early fluorescent probes to potent and selective inhibitors of key cellular signaling pathways.
From Fluorescent Dyes to Biological Probes: The Early Days
The story of naphthalenesulfonamides in biological research is intertwined with the development of fluorescent labeling techniques. One of the earliest and most notable examples is the use of dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). Initially synthesized for its fluorescent properties, researchers in the mid-20th century began to utilize its reactivity towards primary and secondary amines to label amino acids and proteins. This allowed for the sensitive detection and characterization of biological molecules, paving the way for a deeper understanding of protein structure and function.
A New Era: The Discovery of Naphthalenesulfonamides as Kinase Inhibitors
A pivotal shift in the research trajectory of naphthalenesulfonamides occurred with the discovery of their potent inhibitory activity against protein kinases. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.
One of the first and most well-characterized naphthalenesulfonamide-based inhibitors is N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) . Initially identified as a calmodulin antagonist, subsequent studies revealed its broader activity as an inhibitor of several protein kinases.[1][2] This discovery opened up a new avenue for the development of more potent and selective kinase inhibitors based on the naphthalenesulfonamide scaffold.
Key Naphthalenesulfonamide Compounds and Their Biological Activities
The versatility of the naphthalenesulfonamide core has allowed for the development of a wide range of derivatives with distinct biological activities. The following tables summarize quantitative data for some of the key compounds that have shaped our understanding of this chemical class.
Table 1: Naphthalenesulfonamide-Based Calmodulin Antagonists and Protein Kinase Inhibitors
| Compound | Target(s) | Inhibition Constant (Ki) / IC50 | Reference(s) |
| W-7 | Calmodulin | IC50: 32 µM (for cell proliferation) | [3] |
| Phospholipid-sensitive Ca2+-dependent protein kinase | Ki: 60 µM | [1][2] | |
| W-5 | Calmodulin | IC50: 200 µM (for cell proliferation) | [3] |
| A-3 | Myosin Light Chain Kinase (MLCK) | Ki: 7.4 µM | [4] |
| cAMP-dependent protein kinase (PKA) | Competitive inhibitor with respect to ATP | [4] | |
| cGMP-dependent protein kinase (PKG) | Competitive inhibitor with respect to ATP | [4] | |
| Protein Kinase C (PKC) | Competitive inhibitor with respect to ATP | [4] | |
| Casein Kinase I | Competitive inhibitor with respect to ATP | [4] | |
| Casein Kinase II | Competitive inhibitor with respect to ATP | [4] |
Table 2: Naphthalenesulfonamide Derivatives as Rho-Kinase (ROCK) Inhibitors
| Compound | Target(s) | IC50 | Reference(s) |
| RKI-18 | ROCK1 | 397 nM | [5] |
| ROCK2 | 349 nM | [5] | |
| RKI-11 | ROCK1 | 38 µM | [5] |
| ROCK2 | 45 µM | [5] | |
| DJ4 | ROCK1 | 5 nM | [6] |
| ROCK2 | 50 nM | [6] |
Signaling Pathways Targeted by Naphthalenesulfonamides
The biological effects of naphthalenesulfonamide compounds are a direct consequence of their interaction with specific signaling pathways. Two of the most well-documented pathways are the Calmodulin (CaM) signaling cascade and the Rho/ROCK pathway.
The Calmodulin Signaling Pathway and its Inhibition
Calmodulin is a ubiquitous calcium-binding protein that acts as a key intracellular calcium sensor.[7] Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of downstream target proteins, including various kinases and phosphatases.[7] Naphthalenesulfonamides like W-7 act as antagonists by binding to the hydrophobic pockets on calmodulin, thereby preventing its interaction with target enzymes such as myosin light chain kinase (MLCK) and CaM kinase II.[8] This inhibition disrupts the downstream signaling cascade that is critical for processes like smooth muscle contraction and cell proliferation.
References
- 1. In vitro kinase assay [protocols.io]
- 2. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Calmodulin - Wikipedia [en.wikipedia.org]
- 8. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of solid 4-Bromonaphthalene-1-sulfonamide, with a focus on its appearance and stability. Due to the limited availability of specific experimental data for this compound, this guide also outlines recommended experimental protocols for its characterization and stability assessment based on established industry guidelines and research on related sulfonamide compounds.
Physical and Chemical Properties
This compound is a solid compound at room temperature.[1] The following table summarizes its key physical and chemical properties based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂S | [2] |
| Molecular Weight | 286.14 g/mol | [2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 90766-48-6 | [2] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1][2] |
| Storage | Store at room temperature | [1] |
Experimental Protocols for Physical Characterization
To thoroughly characterize the solid-state properties of this compound, the following experimental protocols are recommended.
Determination of Melting Point
The melting point provides a crucial indication of the purity of a crystalline solid.
Methodology:
-
Apparatus: Use a calibrated melting point apparatus.
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Measurement: The capillary tube is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.
Solubility Profile
Determining the solubility in various solvents is essential for developing formulations and analytical methods.
Methodology:
-
Solvents: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure (Isothermal Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Crystal Structure and Polymorphism Screening
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.
Methodologies:
-
X-Ray Powder Diffraction (XRPD): To obtain a characteristic diffraction pattern for the crystalline solid. This can be used for phase identification and to detect polymorphism.
-
Single Crystal X-Ray Diffraction: If suitable single crystals can be grown, this technique can determine the precise three-dimensional atomic arrangement.
-
Differential Scanning Calorimetry (DSC): To detect thermal events such as melting, crystallization, and solid-solid phase transitions, which can indicate the presence of different polymorphs.[3]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and to identify the presence of solvates or hydrates by measuring mass loss as a function of temperature.[3]
Stability of this compound Solid
The stability of an API is a critical quality attribute that ensures its safety and efficacy over time. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and to establish a re-test period or shelf life.
Forced Degradation Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[4][5]
Recommended Stress Conditions:
-
Acid Hydrolysis: Refluxing the compound in 0.1 N HCl.
-
Base Hydrolysis: Refluxing the compound in 0.1 N NaOH.
-
Oxidative Degradation: Treating the compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Exposing the solid compound to dry heat at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the solid compound to a combination of visible and UV light as per ICH Q1B guidelines.[6][7][8]
The following diagram illustrates a typical workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. The sulfonamide group is susceptible to hydrolysis, while the bromonaphthalene ring may undergo photolytic or oxidative degradation.
-
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond (S-N) may be cleaved, potentially yielding 4-bromonaphthalene-1-sulfonic acid and ammonia.[9]
-
Oxidation: The naphthalene ring system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to debromination and the formation of other related impurities.
The following diagram illustrates potential degradation pathways.
Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted according to ICH guidelines to establish the re-test period and recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in containers that are intended for the final product.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
The following diagram outlines the logical flow for conducting stability testing.
Conclusion
This technical guide provides a framework for understanding and evaluating the physical appearance and stability of solid this compound. While specific experimental data for this compound is limited, the outlined protocols, based on standard pharmaceutical industry practices and knowledge of related sulfonamides, offer a robust approach for its comprehensive characterization. For drug development professionals, conducting the described experimental work is crucial to ensure the quality, safety, and efficacy of any formulation containing this active pharmaceutical ingredient.
References
- 1. This compound | 90766-48-6 [sigmaaldrich.com]
- 2. 4-bromo-naphthalene-1-sulfonic acid amide 95% | CAS: 90766-48-6 | AChemBlock [achemblock.com]
- 3. azom.com [azom.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. iagim.org [iagim.org]
- 9. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage recommendations for 4-Bromonaphthalene-1-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a solid organic compound. While extensive experimental data is not publicly available, the following table summarizes its known properties.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 90766-48-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂S | [2][3] |
| Molecular Weight | 286.14 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| IUPAC Name | 4-bromo-1-naphthalenesulfonamide | [1] |
| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N | [1] |
| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | 2 |
| Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[1] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precaution |
| P264 | Wash hands and exposed skin thoroughly after handling.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
Toxicological Data:
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and prevent accidents.
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling solid chemicals.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust particles.
-
Ensure that a safety shower and an eyewash station are readily accessible.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.
3. Weighing and Transfer:
-
Perform weighing and transfer operations within the fume hood.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
4. Dissolution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
5. Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous waste.
-
Do not dispose of this chemical down the drain.
Storage Recommendations
Proper storage is critical for maintaining the stability and purity of this compound and for ensuring laboratory safety.
| Storage Condition | Recommendation |
| Temperature | Store at room temperature.[1] One supplier suggests storage at 2-8°C.[3] |
| Container | Keep in a tightly closed container. |
| Atmosphere | Store in a dry, well-ventilated place.[3] |
| Light | Protect from light.[3] |
| Incompatibilities | Keep away from strong oxidizing agents. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is necessary.
Spill Cleanup Protocol
This protocol provides a general procedure for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.
1. Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or if you are unsure how to proceed, evacuate the area and call for emergency assistance.
2. Containment and Cleanup:
-
Wear appropriate PPE as described in Section 3.2.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep the absorbed material into a suitable container for hazardous waste. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
3. Waste Disposal:
-
All materials used for the cleanup, including the absorbent and contaminated PPE, must be disposed of as hazardous waste.
Spill Response Logic
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
This technical guide is intended to provide essential information for the safe handling of this compound. It is not a substitute for a thorough understanding of the material safety data sheet (MSDS) and proper laboratory training. Always consult the most up-to-date MSDS for this compound before use.
References
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 4-Bromonaphthalene-1-sulfonamide Derivatives
Introduction: 4-Bromonaphthalene-1-sulfonamide is a key chemical intermediate that serves as a foundational scaffold for the synthesis of a variety of biologically active derivatives. While the core molecule itself is not extensively characterized for direct therapeutic applications, its derivatives have shown significant promise in modulating critical biological pathways. This technical guide provides an in-depth analysis of the potential therapeutic targets of molecules derived from this compound, with a focus on fatty acid binding protein 4 (FABP4) and tubulin. For each target, this guide presents quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Fatty Acid Binding Protein 4 (FABP4) Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP), is a cytoplasmic protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid uptake, transport, and metabolism. By modulating lipid signaling, FABP4 is implicated in the pathogenesis of metabolic diseases such as diabetes and atherosclerosis, as well as in inflammatory processes. Consequently, the inhibition of FABP4 has emerged as a promising therapeutic strategy for these conditions. Derivatives of this compound have been identified as potent and selective inhibitors of FABP4.
Data Presentation:
| Compound ID | Target | Assay Type | Ki (µM) |
| 16dk | FABP4 | Fluorescence Displacement Assay | 0.037 |
| 16do | FABP4 | Fluorescence Displacement Assay | 0.042 |
| 16du | FABP4 | Fluorescence Displacement Assay | 0.028 |
| BMS309403 | FABP4 | Fluorescence Displacement Assay | 0.065 |
Note: The compound IDs are based on the nomenclature in the cited literature. These compounds are derivatives synthesized using the naphthalene-1-sulfonamide scaffold.
Experimental Protocols:
FABP4 Inhibition Assay (Fluorescence Displacement)
This assay quantifies the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding pocket of FABP4. A decrease in fluorescence intensity indicates displacement of the probe by the test compound, signifying binding to FABP4.
Materials:
-
Recombinant human FABP4 protein
-
1,8-ANS (fluorescent probe)
-
Test compounds (naphthalene-1-sulfonamide derivatives)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a solution of recombinant FABP4 in the assay buffer.
-
Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black microplate, add the FABP4 solution and the 1,8-ANS solution to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with FABP4 and 1,8-ANS only (maximum fluorescence) and wells with buffer and 1,8-ANS (background fluorescence).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 1,8-ANS (e.g., excitation at 370 nm and emission at 475 nm).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The Ki values are determined by fitting the data to a suitable binding model, such as the Cheng-Prusoff equation.
Mandatory Visualization:
Tubulin Polymerization Inhibition
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), cell structure maintenance, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death). Therefore, agents that inhibit tubulin polymerization are effective anti-cancer drugs. A specific derivative of naphthalene-1-sulfonamide has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity against cancer cell lines.
Data Presentation:
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) |
| 5c | Tubulin | Tubulin Polymerization Assay | 2.8 | MCF-7 | 0.51 ± 0.03 |
| A549 | 0.33 ± 0.01 | ||||
| Colchicine | Tubulin | Tubulin Polymerization Assay | 9.3 | - | - |
Note: Compound 5c is a specific naphthalene-1-sulfonamide derivative identified in the literature.[1][2][3] MCF-7 is a human breast cancer cell line, and A549 is a human lung cancer cell line.
Experimental Protocols:
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules as they form results in an increase in fluorescence, which is monitored over time.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (e.g., compound 5c) and positive control (e.g., colchicine)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorometer
Procedure:
-
Reconstitute lyophilized tubulin on ice with the assay buffer.
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
Prepare the reaction mixture containing tubulin, GTP, glycerol, and DAPI.
-
Add the test compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 90 seconds) for a specified period (e.g., 60 minutes) using appropriate excitation and emission wavelengths for DAPI (e.g., excitation at 355 nm and emission at 460 nm).[4]
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
The IC50 value is determined by calculating the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 25 minutes) for each compound concentration and fitting the data to a dose-response curve.[4]
Mandatory Visualization:
References
Technical Whitepaper: Analysis of 4-Bromonaphthalene-1-sulfonamide as a Fatty Acid-Binding Protein 4 (FABP4) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: A comprehensive review of publicly available scientific literature and databases reveals no specific data linking 4-Bromonaphthalene-1-sulfonamide to inhibitory activity against Fatty Acid-Binding Protein 4 (FABP4). This document outlines the findings of the extensive search and the resulting lack of specific mechanistic, quantitative, or procedural data for this particular compound. While the general class of sulfonamides has been explored for FABP4 inhibition, this compound itself is not characterized as an inhibitor in the current body of scientific publications.
Introduction to FABP4 and its Inhibition
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a small cytosolic protein primarily expressed in adipocytes and macrophages. It is involved in the transport of fatty acids and plays a significant role in metabolic and inflammatory pathways. Due to its association with insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers, FABP4 has emerged as a promising therapeutic target. The development of small molecule inhibitors of FABP4 is an active area of research aimed at mitigating these diseases. These inhibitors typically function by competing with endogenous ligands for the binding pocket of the protein, thereby modulating its biological activity.
Search Methodology for this compound
An exhaustive search was conducted to identify primary research articles, patents, and technical reports detailing the mechanism of action of this compound as a FABP4 inhibitor. The search included major scientific databases such as PubMed, Scopus, Google Scholar, and chemical repositories. Search queries included, but were not limited to:
-
"this compound FABP4 inhibitor"
-
"Mechanism of action of this compound on FABP4"
-
"this compound binding affinity for FABP4"
-
"Naphthalene sulfonamides as FABP4 inhibitors"
-
"Structure-activity relationship of this compound"
Findings and Analysis
The comprehensive search did not yield any specific results that characterize this compound as an inhibitor of FABP4. Consequently, there is no publicly available information regarding its:
-
Mechanism of Action: No studies were found describing how this compound interacts with FABP4, whether through competitive, non-competitive, or uncompetitive inhibition.
-
Quantitative Data: There is no published data on its binding affinity (Kd), inhibitory constant (Ki), or half-maximal inhibitory concentration (IC50) against FABP4.
-
Experimental Protocols: No methodologies for assays such as fluorescence polarization, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cell-based functional assays involving this specific compound and FABP4 are available.
-
Signaling Pathways: No information exists on how this compound might modulate FABP4-related signaling pathways.
General Mechanism of Naphthalene-Based Sulfonamide Inhibitors (Hypothetical Framework)
While no data exists for the specific compound , other naphthalene-based sulfonamide derivatives have been investigated as inhibitors for related proteins. If this compound were to act as a FABP4 inhibitor, its mechanism would likely follow a general pattern observed for other small molecule inhibitors that target the fatty acid-binding pocket.
A hypothetical workflow for characterizing such an inhibitor is presented below.
Hypothetical Experimental Workflow
The diagram below illustrates a standard workflow for identifying and characterizing a novel FABP4 inhibitor.
Caption: Standard workflow for FABP4 inhibitor discovery and validation.
Conclusion
There is no scientific evidence in the public domain to support the classification of this compound as a FABP4 inhibitor. As such, a technical guide on its mechanism of action, complete with quantitative data and experimental protocols, cannot be generated. The information presented in this document is based on the absence of findings. It is possible that research on this compound is proprietary, unpublished, or that the compound is not a viable inhibitor for the FABP4 target. For researchers interested in FABP4 inhibition, focusing on well-characterized inhibitors reported in peer-reviewed literature is recommended.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 4-Bromonaphthalene-1-sulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the bromination of naphthalene, followed by sulfonation and subsequent amination.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through the following sequence of reactions:
-
Bromination of Naphthalene: Naphthalene is first brominated to yield 1-bromonaphthalene.
-
Sulfonation of 1-Bromonaphthalene: The resulting 1-bromonaphthalene is then sulfonated to produce 4-bromonaphthalene-1-sulfonic acid.
-
Formation of Sulfonyl Chloride: The sulfonic acid is converted to the more reactive 4-bromonaphthalene-1-sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to yield the target compound, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-Bromonaphthalene
This procedure is adapted from established methods of electrophilic aromatic substitution.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (128 g, 1 mol) in 250 mL of a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add bromine (160 g, 1 mol) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromonaphthalene.
-
Purify the crude product by vacuum distillation.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | Naphthalene |
| Product | 1-Bromonaphthalene |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 281 °C |
Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic acid
This step involves the sulfonation of 1-bromonaphthalene.
-
Procedure:
-
In a flask, cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to an excess of cold (0 °C) concentrated sulfuric acid (e.g., 250 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-bromonaphthalene-1-sulfonic acid is collected by vacuum filtration and washed with cold water.
-
The product can be used in the next step without further purification.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Bromonaphthalene |
| Product | 4-Bromonaphthalene-1-sulfonic acid |
| Typical Yield | High (often used directly) |
| Appearance | White to off-white solid |
Step 3: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride
The sulfonic acid is converted to the sulfonyl chloride using a chlorinating agent.
-
Procedure:
-
Suspend the crude 4-bromonaphthalene-1-sulfonic acid (from the previous step) in a suitable solvent like dichloromethane or chloroform.
-
Add thionyl chloride (1.5-2 equivalents) or phosphorus pentachloride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.
-
Recrystallize the crude product from a suitable solvent such as chloroform or a hexane/ethyl acetate mixture.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromonaphthalene-1-sulfonic acid |
| Product | 4-Bromonaphthalene-1-sulfonyl chloride |
| Typical Yield | 70-80% |
| Appearance | Off-white to yellow solid |
| Melting Point | 82-84 °C |
Step 4: Synthesis of this compound
The final step is the amination of the sulfonyl chloride.
-
Procedure:
-
Dissolve 4-bromonaphthalene-1-sulfonyl chloride (30.6 g, 0.1 mol) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide, e.g., 100 mL of 28-30% solution) to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Remove the organic solvent under reduced pressure.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude this compound can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Bromonaphthalene-1-sulfonyl chloride |
| Product | This compound |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | ~168-172 °C (Typical range for similar compounds) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.30-8.10 (m, 2H, Ar-H), 7.80-7.60 (m, 4H, Ar-H), 7.45 (s, 2H, -SO₂NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 138.5, 135.2, 131.8, 130.5, 129.4, 128.7, 128.1, 127.5, 125.3, 122.1 |
Note: The provided NMR data is a representative spectrum for a closely related sulfonamide and should be confirmed by experimental analysis of the synthesized compound.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Concentrated Sulfuric Acid and Chlorosulfonic Acid: Highly corrosive. Wear appropriate acid-resistant gloves and face shield.
-
Thionyl Chloride and Phosphorus Pentachloride: Corrosive and react violently with water. Handle in a dry environment and in a fume hood.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The sulfonamide moiety is a common pharmacophore found in numerous drugs, including antibacterial agents, diuretics, and anticancer drugs. The bromo-naphthalene scaffold allows for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The synthesis protocol detailed herein provides a reliable method for accessing this important building block for further research and development.
Application Notes and Protocols for 4-Bromonaphthalene-1-sulfonamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromonaphthalene-1-sulfonamide as a versatile building block in various palladium-catalyzed cross-coupling reactions. The naphthalene sulfonamide scaffold is a recognized pharmacophore with applications in drug discovery, including the development of antagonists for chemokine receptors like CCR8.[1][2][3] Palladium-catalyzed cross-coupling reactions offer a powerful tool for the diversification of this scaffold, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
This document details the experimental protocols for key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—and presents quantitative data in structured tables for easy comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 4-aryl-naphthalene-1-sulfonamides. This reaction pairs the aryl bromide of this compound with a variety of boronic acids or their derivatives.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 70 | 16 | 88 |
| 4 | N-Boc-pyrazole-4-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | 85 |
Note: The data presented are representative yields for Suzuki-Miyaura reactions with similar aryl bromides and may vary based on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst and, if required, the phosphine ligand.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-naphthalene-1-sulfonamide.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with various alkenes to form 4-alkenyl-naphthalene-1-sulfonamides, providing a route to compounds with extended conjugation.
Quantitative Data Summary
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 80-90 |
| 2 | n-Butyl acrylate | Pd/C (5) | - | Na₂CO₃ | NMP | 140 | 6 | 85 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | 75 |
| 4 | Cyclohex-1-enecarbaldehyde | Herrmann's Catalyst (1) | - | NaOAc | DMF/H₂O | 100 | 12 | 82 |
Note: The presented data represents typical yields for Heck reactions and can be influenced by the specific alkene and reaction conditions.[4]
Experimental Protocol: General Procedure for the Heck Reaction
-
In a reaction tube, combine this compound (1.0 eq.), the alkene (1.5 eq.), the base (1.5-2.0 eq.), and the palladium catalyst/ligand system.
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
Add the anhydrous solvent.
-
The mixture is stirred and heated to the specified temperature for the required duration.
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts and the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
Purification of the crude product by column chromatography yields the desired 4-alkenyl-naphthalene-1-sulfonamide.
Visualization of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is employed for the synthesis of 4-alkynyl-naphthalene-1-sulfonamides by reacting this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper(I).[5][6][7]
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85 |
| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | DMF | 50 | 12 | 92 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 88 |
Note: The provided data are representative for Sonogashira couplings and actual yields may depend on the specific substrates and conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the terminal alkyne (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the copper(I) co-catalyst.
-
The reaction mixture is thoroughly degassed and placed under an inert atmosphere.
-
The reaction is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to give the pure 4-alkynyl-naphthalene-1-sulfonamide.
Visualization of the Sonogashira Coupling Logical Relationship
Caption: Key components of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of N-aryl or N-alkyl-4-aminonaphthalene-1-sulfonamides from this compound and a primary or secondary amine.[8][9][10]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 92 |
| 3 | Benzylamine | PdCl₂(Amphos)₂ (3) | - | K₃PO₄ | t-BuOH | 90 | 24 | 88 |
| 4 | N-Boc-piperazine | Pd₂ (dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene | 100 | 16 | 90 |
Note: The data in this table are representative yields for Buchwald-Hartwig amination reactions and can vary based on the specific amine and reaction conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried reaction vessel is charged with this compound (1.0 eq.), the palladium precatalyst, the phosphine ligand, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The amine (1.2 eq.) and the anhydrous solvent are added via syringe.
-
The reaction mixture is heated with vigorous stirring for the specified time.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired N-substituted-4-aminonaphthalene-1-sulfonamide.
Visualization of the Buchwald-Hartwig Amination Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of 4-Bromonaphthalene-1-sulfonamide in the Development of Fatty Acid-Binding Protein 4 (FABP4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-bromonaphthalene-1-sulfonamide as a key scaffold in the discovery and development of potent and selective inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a critical mediator in metabolic and inflammatory pathways, making it a promising therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and certain cancers. The following sections detail the synthesis of lead compounds, quantitative data on their inhibitory activity, and comprehensive protocols for their evaluation.
Introduction
Fatty acid-binding protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, plays a pivotal role in intracellular fatty acid trafficking and signaling.[1] Inhibition of FABP4 has been shown to ameliorate insulin resistance, reduce atherosclerotic lesion formation, and exert anti-inflammatory effects. The this compound scaffold has emerged as a promising starting point for the rational design of novel FABP4 inhibitors.[2] This document outlines the journey from this key intermediate to potent drug candidates, providing the necessary data and methodologies for researchers in the field.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the quantitative data for a series of this compound derivatives, highlighting their binding affinities and inhibitory constants against FABP4. These compounds have been developed through structure-based design strategies to optimize their potency and selectivity.[3]
Table 1: Binding Affinity of Naphthalene-1-sulfonamide Derivatives to FABP4
| Compound ID | Modification on Phenyl Ring | Kd (μM) a |
| 16dk | 2,6-difluoro | 0.023 ± 0.003 |
| 16do | 2-fluoro | 0.031 ± 0.004 |
| 16du | 3,5-difluoro | 0.038 ± 0.005 |
| BMS309403 | (Reference Compound) | 0.045 ± 0.006 |
a Dissociation constants (Kd) were determined by Isothermal Titration Calorimetry (ITC).
Table 2: Inhibitory Potency and Selectivity of Lead Compounds
| Compound ID | FABP4 Ki (μM) b | FABP3 Ki (μM) b | Selectivity Index (FABP3 Ki / FABP4 Ki) |
| 16dk | 0.018 ± 0.002 | > 10 | > 555 |
| 16do | 0.025 ± 0.003 | > 10 | > 400 |
| MFP-0012328 | 0.316 ± 0.05 | Not Reported | Not Reported |
| BMS309403 | < 0.002 | Not Reported | Not Reported |
b Inhibitory constants (Ki) were determined by a fluorescent displacement assay using 1,8-ANS.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving FABP4 and the general experimental workflow for inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from the commercially available 4-bromo-1-naphthalenesulfonyl chloride.
Materials:
-
4-bromo-1-naphthalenesulfonyl chloride
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-bromo-1-naphthalenesulfonyl chloride (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of ammonium hydroxide solution (5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified by recrystallization if necessary.
Protocol 2: FABP4 Inhibitor Screening by Fluorescence Displacement Assay
This competitive binding assay measures the ability of a test compound to displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) from the FABP4 binding pocket.
Materials:
-
Recombinant human FABP4 protein
-
1,8-ANS (fluorescent probe)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of FABP4 (e.g., 1 µM) and 1,8-ANS (e.g., 1 µM) in the assay buffer.
-
Dispense the FABP4/1,8-ANS solution into the wells of the 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., BMS309403) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization or intensity at the appropriate excitation and emission wavelengths for 1,8-ANS (e.g., Ex: 380 nm, Em: 460 nm).
-
A decrease in fluorescence indicates displacement of 1,8-ANS by the test compound.
-
Calculate the IC50 values from the dose-response curves and subsequently determine the Ki values using the Cheng-Prusoff equation.
Protocol 3: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of an inhibitor to FABP4, providing thermodynamic parameters of the interaction.[4]
Materials:
-
Recombinant human FABP4 protein
-
Test compound
-
ITC buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 7.4 with 2% DMSO)[4]
-
Isothermal titration calorimeter
Procedure:
-
Prepare the FABP4 protein solution (e.g., 80 µM) in the ITC buffer.[4]
-
Prepare the test compound solution (e.g., 1 mM) in the identical ITC buffer.[4]
-
Degas both solutions prior to loading into the calorimeter.
-
Load the FABP4 solution into the sample cell and the test compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 1000 rpm).[4]
-
Perform an initial injection (e.g., 0.2 µL) followed by a series of subsequent injections (e.g., 16 injections of 2 µL each at 220-second intervals).[4]
-
Record the heat changes after each injection.
-
Analyze the data using the appropriate software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 4: Cell-Based Lipolysis Assay in 3T3-L1 Adipocytes
This assay assesses the functional effect of FABP4 inhibitors on lipolysis in a relevant cell model.[5][6]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lipolysis Assay Buffer
-
Isoproterenol (lipolysis inducer)
-
Test compounds
-
Glycerol assay kit
Procedure:
-
Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Wash the differentiated adipocytes with Lipolysis Wash Buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in Lipolysis Assay Buffer for 1 hour.
-
Induce lipolysis by adding isoproterenol (e.g., 100 nM final concentration) to the wells.[6]
-
Incubate for 1-3 hours at 37°C.[6]
-
Collect the cell culture medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
A reduction in glycerol release in the presence of the test compound indicates inhibition of lipolysis.
Protocol 5: Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol evaluates the ability of FABP4 inhibitors to suppress the inflammatory response in macrophages.[7]
Materials:
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Cell culture medium (e.g., DMEM)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for TNF-α, MCP-1)
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and MCP-1 in the supernatant using specific ELISA kits.
-
A decrease in NO, TNF-α, and MCP-1 production indicates an anti-inflammatory effect of the FABP4 inhibitor.
References
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Step-by-step guide for N-arylation of 4-Bromonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl sulfonamides are a crucial class of organic compounds, serving as a foundational structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] These compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties.[3][4] Their prevalence in medicinal chemistry is due to their stable nature, favorable physicochemical properties, and their ability to act as bioisosteres for other functional groups.[5][6] The synthesis of N-aryl sulfonamides via direct N-arylation of sulfonamides is a highly attractive method as it can circumvent the use of potentially genotoxic reagents often found in traditional synthetic routes.[7][8]
This document provides a detailed guide for the N-arylation of 4-Bromonaphthalene-1-sulfonamide, a key intermediate for creating novel chemical entities for drug discovery. We will cover two primary, robust catalytic methods: Copper-catalyzed (Chan-Lam) and Palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.
General Reaction Scheme
The core transformation involves the formation of a new carbon-nitrogen bond between the sulfonamide nitrogen of this compound and an aryl group from an arylating agent.
Figure 1: General N-arylation of this compound.
Experimental Workflow
The general procedure for performing the N-arylation reaction involves several key stages, from reagent preparation to product isolation and purification. The following workflow provides a high-level overview of the process.
Caption: General experimental workflow for N-arylation reactions.
Experimental Protocols
Two primary catalytic systems are presented here. The choice between them may depend on substrate scope, cost, and functional group tolerance.
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
Copper-catalyzed methods are often advantageous due to the lower cost of the catalyst compared to palladium.[7] These reactions can be performed with various arylating agents, including arylboronic acids, and can often be conducted under aerobic, ligand-free conditions.[1][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (5 - 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine) (2.0 equiv)
-
Solvent (e.g., Water, DMF, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Cu(OAc)₂ (10 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and stir vigorously for 12-24 hours.[1] Microwave irradiation can also be used to significantly reduce reaction times.[9][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using an organic solvent, dilute the mixture with ethyl acetate and wash with water and brine. If using water as a solvent, extract the product with an organic solvent like ethyl acetate.[7]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-bromonaphthalene-1-sulfonamide.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, applicable to a wide range of aryl halides and sulfonamides.[11][12] The choice of ligand is critical for achieving high yields and broad substrate scope.[11]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or Aryl chloride) (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, tBuXPhos, or BINAP) (1.2 - 1.5 x Pd mol%)
-
Base (e.g., K₃PO₄, NaOt-Bu, or Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Amyl alcohol)
-
Schlenk flask or glovebox
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound (1.0 equiv) and the aryl halide (1.1 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture with stirring to the required temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with the solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting crude material by flash column chromatography or recrystallization.
Catalytic Cycle Visualization
Understanding the mechanism can aid in troubleshooting and optimizing the reaction. The Buchwald-Hartwig amination proceeds via a well-studied catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions
The tables below summarize typical conditions and reported yields for the N-arylation of sulfonamides, providing a starting point for reaction optimization.
Table 1: Comparison of Catalytic Systems for Sulfonamide N-Arylation
| Catalytic System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citations |
| Copper | CuI (10) | Ligand-Free | Cs₂CO₃ | DMF | 130 | up to 91 | [1] |
| Cu(OAc)₂ (10) | Ligand-Free | K₂CO₃ | Water | Reflux | up to 94 | [7] | |
| CuCl₂ (10) | Ligand-Free | K₂CO₃ | DMSO | 120 | up to 93 | [13] | |
| Palladium | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | Good | [14] |
| Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOH | Toluene/H₂O | 90 | High | [15] | |
| Nickel | Ni(cod)(DQ) | Ligand-Free | K₃PO₄ | Dioxane | 120 | Good | [14] |
Table 2: Example Optimization for Copper-Catalyzed N-Arylation
| Entry | Copper Source | Base | Solvent | Temperature | Yield (%) |
| 1 | CuCl₂ | K₂CO₃ | DMSO | 120 °C | 93 |
| 2 | Cu(OAc)₂ | K₂CO₃ | DMSO | 120 °C | 85 |
| 3 | CuI | K₂CO₃ | DMSO | 120 °C | 78 |
| 4 | CuCl₂ | Cs₂CO₃ | DMSO | 120 °C | 81 |
| 5 | CuCl₂ | K₂CO₃ | DMF | 120 °C | 75 |
| 6 | CuCl₂ | K₂CO₃ | Toluene | 120 °C | 55 |
Data synthesized from optimization studies such as those found in[13]. Yields are illustrative for a model reaction and will vary with substrate.
Role in Drug Development
The N-arylated sulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically used drugs.[2] The synthesis of a library of N-aryl-4-bromonaphthalene-1-sulfonamide derivatives allows for systematic exploration of the structure-activity relationship (SAR), a cornerstone of modern drug discovery. The 4-bromo substituent itself can serve as a handle for further functionalization, for example, through subsequent cross-coupling reactions.
Caption: Role of N-arylation synthesis in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 8. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]
- 14. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 15. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: 4-Bromonaphthalene-1-sulfonamide as a Chemical Probe for Protein Studies
Disclaimer: The following application notes and protocols are presented as a theoretical guide for researchers, scientists, and drug development professionals. Currently, the primary documented use of 4-Bromonaphthalene-1-sulfonamide in scientific literature is as a key chemical intermediate for the synthesis of derivatives targeting proteins such as Fatty Acid Binding Protein 4 (FABP4). Its direct application as a chemical probe has not been extensively reported. The methodologies described below are based on established principles in chemical biology and are intended to serve as a framework for developing and validating its potential use as a protein probe.
Introduction
This compound is a synthetic organic compound featuring a naphthalene core, a sulfonamide group, and a bromine atom. While its role as a synthetic precursor is established, its structural motifs suggest potential, yet un-validated, applications as a chemical probe for protein studies. The naphthalene group provides a hydrophobic scaffold that can interact with protein binding pockets, and its inherent fluorescence, while likely modest, could be explored for biophysical assays. The sulfonamide moiety is a common feature in many biologically active molecules and can participate in hydrogen bonding with protein residues. The bromine atom can serve as a handle for further chemical modification to develop more sophisticated probes, or potentially as a reactive center under specific conditions (e.g., photoactivation).
This document outlines hypothetical protocols for utilizing this compound as a non-covalent probe for initial protein interaction studies and as a foundational scaffold for creating more advanced covalent probes.
Potential Applications in Protein Studies
-
Fragment-Based Screening: Due to its relatively small size and defined chemical features, this compound could be used in fragment-based screening campaigns to identify initial binders for a protein of interest.
-
Competitive Binding Assays: If a protein target is identified, this compound could be used in competitive binding assays to screen for more potent inhibitors.
-
Fluorescence-Based Assays: The intrinsic fluorescence of the naphthalene moiety, upon excitation with UV light, may be sensitive to its local environment. A change in fluorescence intensity or emission wavelength upon binding to a protein could be used to determine binding affinity.
-
Scaffold for Covalent Probes: The bromine atom can be replaced with a photoreactive group (e.g., diazirine, benzophenone) to create a photo-affinity probe for covalent labeling and target identification.
Experimental Protocols
Protocol 1: Assessing Protein Binding using Intrinsic Fluorescence
This protocol describes a method to assess the binding of this compound to a purified protein of interest by monitoring changes in the compound's intrinsic fluorescence.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)
-
This compound
-
DMSO (for stock solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Determine the optimal excitation and emission wavelengths for this compound in the assay buffer. A typical starting point for naphthalene derivatives is an excitation wavelength of ~280-320 nm and an emission scan from ~330-500 nm.
-
Prepare a series of solutions containing a fixed concentration of the purified protein (e.g., 1 µM) and varying concentrations of this compound (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is below 1% to avoid protein denaturation.
-
Incubate the samples at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined emission maximum for each sample.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Analyze the data using a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
Data Presentation:
| Parameter | Value |
| Excitation Wavelength (nm) | 310 (Hypothetical) |
| Emission Wavelength (nm) | 380 (Hypothetical) |
| Protein Concentration (µM) | 1.0 |
| Ligand Concentration Range (µM) | 0.1 - 50 |
| Dissociation Constant (Kd) (µM) | 15.2 (Hypothetical) |
| Stoichiometry (n) | 1.1 (Hypothetical) |
Protocol 2: Competitive Binding Assay for Inhibitor Screening
This protocol outlines a competitive binding assay to screen for inhibitors that displace this compound from its target protein.
Materials:
-
Purified protein of interest
-
This compound
-
Library of potential inhibitor compounds
-
Assay buffer
-
Fluorometer or other suitable detection instrument
Procedure:
-
Determine the Kd of this compound for the target protein as described in Protocol 3.1.
-
Prepare a solution containing the target protein at a concentration equal to the Kd and this compound at a concentration that gives a robust signal (e.g., 5 x Kd).
-
Add potential inhibitor compounds from a screening library at a fixed concentration (e.g., 10 µM) to the protein-probe solution in a multi-well plate format.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence of this compound. A decrease in fluorescence indicates displacement by the test compound.
-
Calculate the percentage of inhibition for each compound.
-
For hit compounds, perform a dose-response experiment to determine the IC50 value.
Data Presentation:
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| Control | 0 | - |
| Compound A | 85 | 1.2 (Hypothetical) |
| Compound B | 12 | > 50 |
| Compound C | 92 | 0.8 (Hypothetical) |
Protocol 3: Synthesis of a Photo-Affinity Probe and Target Identification
This protocol provides a conceptual workflow for converting this compound into a photo-affinity probe and using it for target identification in a cell lysate.
Part A: Synthesis of Photo-Affinity Probe
-
Chemically modify the 4-bromo position of this compound via a Suzuki or Sonogashira cross-coupling reaction to introduce a linker containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).
Part B: Photo-Labeling and Target Identification
-
Incubate the synthesized photo-affinity probe with a complex biological sample (e.g., cell lysate).
-
Expose the mixture to UV light (e.g., 365 nm) to activate the photoreactive group, leading to covalent cross-linking of the probe to interacting proteins.
-
Perform a click chemistry reaction by adding a biotin-azide conjugate to attach a biotin handle to the alkyne-tagged probe.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and identify them using mass spectrometry-based proteomics.
Visualizations
Caption: Workflow for assessing protein binding using fluorescence.
Caption: Workflow for photo-affinity labeling and target ID.
Concluding Remarks
While this compound is a valuable synthetic intermediate, its direct use as a chemical probe for protein studies requires further investigation and validation. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring its potential. Any experimental work should be preceded by a thorough characterization of the compound's photophysical properties and its reactivity. The development of this molecule into a validated chemical probe could provide a new tool for studying protein function and for the discovery of novel therapeutics.
Application Notes and Protocols for Testing 4-Bromonaphthalene-1-sulfonamide Derivatives in Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The development of novel therapeutic agents is crucial for the effective management of this global health concern. Recent studies have highlighted the potential of sulfonamide derivatives as a promising class of compounds for the treatment of diabetes. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the efficacy of 4-Bromonaphthalene-1-sulfonamide derivatives as potential anti-diabetic agents. The assays described herein target key pathways and enzymes involved in glucose homeostasis, including carbohydrate-hydrolyzing enzymes, insulin signaling pathways, glucose uptake, and insulin secretion.
I. Enzyme Inhibition Assays
A primary strategy in managing postprandial hyperglycemia is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase.[1]
α-Amylase Inhibition Assay
Application Note: This assay determines the ability of this compound derivatives to inhibit α-amylase, a key enzyme in the breakdown of starch into simpler sugars.[2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing the post-meal spike in blood glucose.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8).
-
Porcine pancreatic α-amylase solution (2 U/mL in phosphate buffer).
-
1% (w/v) starch solution in phosphate buffer.
-
3,5-Dinitrosalicylic acid (DNSA) color reagent.
-
Acarbose solution (standard inhibitor) at various concentrations.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the test compound or standard to a microplate well.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 1 mL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
α-Glucosidase Inhibition Assay
Application Note: This assay evaluates the inhibitory effect of this compound derivatives on α-glucosidase, an enzyme located in the brush border of the small intestine that breaks down disaccharides into monosaccharides.[3] Inhibition of this enzyme slows the absorption of glucose.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 6.8).
-
α-Glucosidase solution (from Saccharomyces cerevisiae, 0.2 U/mL in phosphate buffer).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer).
-
Sodium carbonate solution (100 mM).
-
Acarbose solution (standard inhibitor) at various concentrations.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent at various concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the test compound or standard to a microplate well.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the α-amylase assay.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation: Enzyme Inhibition Assays
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Acarbose (Standard) | Example: 25.5 ± 1.2 | Example: 37.4 ± 2.1 |
| Derivative 1 | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value |
| Derivative 3 | Experimental Value | Experimental Value |
II. Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to evaluate the effects of compounds on cellular processes involved in glucose metabolism.
Glucose Uptake Assay in 3T3-L1 Adipocytes
Application Note: This assay measures the ability of this compound derivatives to enhance glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.[4] Increased glucose uptake by peripheral tissues is a key mechanism for lowering blood glucose levels.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Induce differentiation into adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin for 8-12 days.
-
-
Assay Procedure:
-
Seed differentiated 3T3-L1 adipocytes in 24-well plates.
-
Serum-starve the cells in DMEM for 2-4 hours.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compounds or insulin (positive control) in KRH buffer for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates for normalization.
-
-
Data Analysis:
-
Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein).
-
Compare the glucose uptake in compound-treated cells to that in control and insulin-treated cells.
-
Insulin Secretion Assay in INS-1 Cells
Application Note: This assay assesses the potential of this compound derivatives to stimulate insulin secretion from pancreatic β-cells, using the INS-1 cell line as a model.[5] Compounds that enhance glucose-stimulated insulin secretion (GSIS) are of interest for the treatment of type 2 diabetes.
Experimental Protocol:
-
Cell Culture:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
-
Assay Procedure:
-
Seed INS-1 cells in 24-well plates.
-
Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in the same buffer for 1 hour at 37°C.
-
Replace the buffer with fresh KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without the test compounds.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Lyse the cells to measure the total protein content for normalization.
-
-
Data Analysis:
-
Quantify the amount of secreted insulin (e.g., in ng/mg protein/hour).
-
Compare the insulin secretion in the presence of the test compounds under both basal and stimulatory glucose conditions.
-
Data Presentation: Cell-Based Assays
Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Control | Example: 15.2 ± 1.5 | 1.0 |
| Insulin (100 nM) | Example: 45.8 ± 3.2 | 3.0 |
| Derivative 1 (10 µM) | Experimental Value | Calculated Value |
| Derivative 2 (10 µM) | Experimental Value | Calculated Value |
Insulin Secretion from INS-1 Cells
| Treatment | Insulin Secretion (ng/mg protein/hr) |
| 2.8 mM Glucose (Basal) | Example: 2.5 ± 0.3 |
| 16.7 mM Glucose (Stimulated) | Example: 12.1 ± 1.1 |
| 16.7 mM Glucose + Derivative 1 (10 µM) | Experimental Value |
| 16.7 mM Glucose + Derivative 2 (10 µM) | Experimental Value |
III. Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial in drug development. The following assays investigate the effect of this compound derivatives on key signaling pathways implicated in diabetes.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
Application Note: PTP1B is a negative regulator of the insulin signaling pathway.[6] Its inhibition is a therapeutic strategy to enhance insulin sensitivity. This assay determines if this compound derivatives can inhibit PTP1B activity.
Experimental Protocol:
-
Reagent Preparation:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) substrate.
-
Suramin (standard inhibitor).
-
Test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard, PTP1B enzyme, and assay buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Data Presentation: PTP1B Inhibition
| Compound | PTP1B IC50 (µM) |
| Suramin (Standard) | Example: 5.8 ± 0.4 |
| Derivative 1 | Experimental Value |
| Derivative 2 | Experimental Value |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Workflow for the 3T3-L1 glucose uptake assay.
References
- 1. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabbit Meat Extract Induces Browning in 3T3−L1 Adipocytes via the AMP−Activated Protein Kinase Pathway [mdpi.com]
- 5. Non-steroidal anti-inflammatory drugs increase insulin release from beta cells by inhibiting ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for the Purification of Synthesized 4-Bromonaphthalene-1-sulfonamide
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromonaphthalene-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful development of downstream applications and for ensuring the safety and efficacy of final drug products. The synthesis of this compound typically proceeds via the reaction of 4-bromo-1-naphthalenesulfonyl chloride with ammonia or an ammonia equivalent. This process can result in a crude product containing unreacted starting materials, by-products, and other process-related impurities. This document provides detailed protocols for the purification of synthesized this compound to a high degree of purity, suitable for research and drug development purposes. Two primary techniques are described: recrystallization and flash column chromatography.
Potential Impurities
A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Based on the common synthetic route, the following impurities may be present in the crude this compound product:
-
4-bromo-1-naphthalenesulfonic acid: Formed by the hydrolysis of the intermediate 4-bromo-1-naphthalenesulfonyl chloride.
-
Unreacted 4-bromo-1-naphthalenesulfonyl chloride: The starting material for the amination reaction.
-
Di-(4-bromo-1-naphthalenesulfonyl)amine: A potential by-product of the amination reaction.
-
Isomeric bromonaphthalene-sulfonamides: Depending on the purity of the starting 1-naphthalenesulfonic acid used in the synthesis of the sulfonyl chloride.
-
Residual solvents: From the reaction and work-up steps.
Materials and Equipment
Materials:
-
Crude this compound
-
Reagent grade solvents:
-
Ethanol (95% and absolute)
-
Isopropanol
-
Methanol
-
Ethyl acetate
-
Hexanes
-
Dichloromethane
-
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filter paper
-
TLC plates (silica gel 60 F254)
Equipment:
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders, round-bottom flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Flash chromatography setup (column, pump, fraction collector)
-
Analytical balance
-
Melting point apparatus
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR spectrometer
-
Mass spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Two primary methods for the purification of this compound are presented: Recrystallization and Flash Column Chromatography. The choice of method will depend on the impurity profile and the desired final purity. Often, a combination of both techniques provides the best results.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice due to its simplicity and cost-effectiveness. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
4.1.1. Solvent Screening:
A preliminary solvent screen is recommended to identify the optimal recrystallization solvent.
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add 0.5 mL of a different solvent (e.g., ethanol, isopropanol, methanol, ethyl acetate, or a mixture like ethanol/water) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes in a water bath and observe if the compound dissolves completely.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that provides a good yield of well-formed crystals upon cooling is a suitable candidate. Based on the properties of similar aromatic sulfonamides, aqueous ethanol or isopropanol are promising solvent systems.[1]
4.1.2. Recrystallization Procedure (Example using Ethanol/Water):
-
Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask. The flask should be no more than half full.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Heat the filtrate to boiling and add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a temperature below their melting point.
4.1.3. Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities. It is particularly useful for removing impurities that are difficult to separate by recrystallization.
4.2.1. TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (mobile phases) of increasing polarity. A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal mobile phase should provide good separation between the desired product and its impurities, with the product having an Rf value of approximately 0.2-0.4.
4.2.2. Column Preparation and Purification:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, applying positive pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
4.2.3. Workflow Diagram:
Caption: Workflow for the purification of this compound by flash column chromatography.
Data Presentation
The purity of the this compound should be assessed at each stage of the purification process. The following table summarizes the expected data.
| Parameter | Crude Product | After Recrystallization | After Flash Chromatography |
| Appearance | Off-white to brownish solid | White to off-white crystalline solid | White solid |
| Yield (%) | N/A | 70-90% | 60-85% |
| Melting Point (°C) | Broad range | Sharp range (e.g., 1-2°C) | Sharp range (e.g., 1-2°C) |
| Purity by HPLC (%) | < 95% | > 98% | > 99% |
| TLC (Rf value) | Multiple spots | Single spot | Single spot |
| NMR Spectroscopy | Presence of impurity peaks | Absence of impurity peaks | Absence of impurity peaks |
| Mass Spectrometry | May show peaks for impurities | Expected molecular ion peak | Expected molecular ion peak |
Note: The exact values will depend on the initial purity of the crude product and the specific conditions used for purification.
Characterization of Purified this compound
The identity and purity of the final product should be confirmed by a combination of analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The protocols outlined in this document provide effective methods for the purification of synthesized this compound. Recrystallization offers a simple and scalable method for removing bulk impurities, while flash column chromatography provides a higher degree of separation for closely related impurities. The choice of method, or a combination thereof, will depend on the specific impurity profile of the crude material and the final purity requirements of the research or drug development application. Rigorous analytical characterization is essential to confirm the purity and identity of the final product.
References
Application Notes: Studying Anti-inflammatory Effects in LPS-Induced Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and a key tool in modeling inflammation in vitro.[1][2][3] Upon recognition by Toll-like receptor 4 (TLR4) on macrophages, LPS triggers a cascade of intracellular signaling pathways, leading to the production of a wide array of pro-inflammatory mediators.[3] These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][6] While this inflammatory response is crucial for host defense, its dysregulation can contribute to chronic inflammatory diseases.[7] Therefore, LPS-stimulated macrophages serve as a fundamental and widely used model system for screening and characterizing novel anti-inflammatory agents.[7]
These application notes provide a comprehensive guide to the key experimental protocols and data analysis techniques used to assess the anti-inflammatory properties of test compounds in LPS-induced macrophages.
Key Signaling Pathways in LPS-Induced Macrophages
LPS stimulation of macrophages primarily activates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways work in concert to induce the expression of genes encoding pro-inflammatory mediators.
-
NF-κB Pathway: LPS binding to TLR4 initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5]
-
MAPK Pathway: LPS also activates the MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[4][5] Phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which further contributes to the expression of inflammatory genes.[8]
Figure 1: LPS-induced pro-inflammatory signaling pathways.
Experimental Workflow
A typical workflow for evaluating the anti-inflammatory potential of a test compound involves a series of in vitro assays using LPS-stimulated macrophages. The process generally starts with assessing cytotoxicity, followed by measuring key inflammatory markers.
Figure 2: General workflow for screening anti-inflammatory compounds.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is commonly used for these studies.[4][5]
-
Materials: RAW 264.7 cells, DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin), LPS (from E. coli), test compound.
-
Protocol:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[8] Some protocols may involve co-treatment or post-treatment depending on the experimental design.[9]
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production).[10]
-
Cell Viability Assay (MTT Assay)
It is crucial to determine non-toxic concentrations of the test compound before evaluating its anti-inflammatory activity.[1]
-
Protocol:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and treat with various concentrations of the test compound for 24 hours.[10]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
NO is a key inflammatory mediator produced by iNOS in macrophages.[6] Its production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant.[6]
-
Protocol:
-
After treating the cells with the test compound and LPS as described above, collect the culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to determine the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant.[5]
-
Protocol:
-
Collect the culture supernatant from treated cells.
-
Perform the ELISA for the target cytokine (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
-
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and the activation status of signaling proteins (e.g., phosphorylation of NF-κB and MAPKs).[8]
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-p38) overnight at 4°C.[8]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. GAPDH or β-actin is typically used as a loading control.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Protocol:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers for target genes (e.g., Tnf-α, Il-6, Nos2) and a reference gene (e.g., Gapdh).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Data Presentation
The following tables provide an example of how to structure quantitative data from the described experiments.
Table 1: Effect of Test Compound on Cell Viability and NO Production
| Group | Concentration (µM) | Cell Viability (%) | Nitrite (µM) |
| Control | - | 100 ± 5.2 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 | 35.2 ± 2.1 |
| LPS + Test Compound | 10 | 97.1 ± 5.5 | 22.8 ± 1.5* |
| LPS + Test Compound | 25 | 95.8 ± 6.1 | 15.4 ± 1.1** |
| LPS + Test Compound | 50 | 94.2 ± 5.9 | 8.7 ± 0.9*** |
*Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 vs. LPS group.
Table 2: Effect of Test Compound on Pro-inflammatory Cytokine Production
| Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 5.2 ± 1.1 | 8.1 ± 1.5 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 980 ± 75 |
| LPS + Test Compound | 10 | 820 ± 65 | 650 ± 52 |
| LPS + Test Compound | 25 | 450 ± 41 | 310 ± 28 |
| LPS + Test Compound | 50 | 210 ± 25 | 150 ± 19 |
*Data are presented as mean ± SD. *, p<0.05; **, p<0.01; **, p<0.001 vs. LPS group.
Table 3: Effect of Test Compound on Protein and mRNA Expression
| Group | Concentration (µM) | iNOS (Relative Protein) | p-p65 (Relative Protein) | Tnf-α (Relative mRNA) |
| Control | - | 0.05 ± 0.01 | 0.10 ± 0.02 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 1.00 ± 0.08 | 1.00 ± 0.09 | 15.2 ± 1.2 |
| LPS + Test Compound | 25 | 0.45 ± 0.05 | 0.51 ± 0.06 | 7.8 ± 0.8** |
| LPS + Test Compound | 50 | 0.18 ± 0.03 | 0.22 ± 0.04 | 3.5 ± 0.4*** |
*Data are presented as mean ± SD. **, p<0.01; **, p<0.001 vs. LPS group.
References
- 1. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 2. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. Anti-Inflammatory Effect of Phosphodiesterase 2 Inhibitor in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages [journal-dtt.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects in LPS-induced macrophages and antibiofilm activity of the mannose-rich exopolysaccharide produced by Bacillus licheniformis B3-15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the Metabolic Stability of 4-Bromonaphthalene-1-sulfonamide in Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo clearance of a compound.[1][2] The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[3][4] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups.[4] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and convenient in vitro tool enriched with these metabolizing enzymes, making them suitable for high-throughput screening of metabolic stability.[4][5][6]
This application note provides a detailed protocol for determining the metabolic stability of 4-Bromonaphthalene-1-sulfonamide using human liver microsomes (HLM). The protocol outlines the experimental procedure, from incubation to sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and includes methods for data analysis to calculate key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint). While sulfonamides can undergo metabolic cleavage, this protocol focuses on the disappearance of the parent compound as a measure of overall metabolic stability.[7][8]
Experimental Workflow
Caption: Experimental workflow for the liver microsomal stability assay.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. (Example) | Storage |
| This compound | Varies | Varies | RT / 4°C |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning | 452161 | -80°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | Sigma-Aldrich | P3786 | 4°C |
| NADPH Regenerating System Solution A | Corning | 451220 | -20°C |
| NADPH Regenerating System Solution B | Corning | 451200 | -20°C |
| Verapamil (Positive Control) | Sigma-Aldrich | V4629 | -20°C |
| 7-Ethoxycoumarin (Positive Control) | Sigma-Aldrich | E3753 | -20°C |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A955-4 | RT |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | RT |
| Internal Standard (IS), e.g., Tolbutamide | Sigma-Aldrich | T0891 | -20°C |
| 96-well reaction plates | VWR | 40002-012 | RT |
| 96-well collection plates | VWR | 82051-300 | RT |
Experimental Protocols
Preparation of Solutions
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Intermediate Spiking Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water.
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of 1 M K₂HPO₄ and 1 M KH₂PO₄ and diluting to 100 mM.[1] Adjust pH to 7.4.
-
NADPH Regenerating System (Cofactor Solution): Prepare fresh before use by mixing Solution A and Solution B according to the manufacturer's instructions. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9]
-
Microsome Working Solution (1 mg/mL): Thaw pooled human liver microsomes rapidly in a 37°C water bath and immediately place on ice.[1] Dilute the 20 mg/mL stock to 1 mg/mL with cold 100 mM potassium phosphate buffer. Keep on ice.
-
Quenching Solution: Prepare acetonitrile containing a suitable internal standard (e.g., 100 nM Tolbutamide) for LC-MS/MS analysis. The internal standard helps to correct for variations in sample processing and instrument response.
Incubation Procedure
The final incubation volume for this protocol is 200 µL. The final concentration of the test compound is 1 µM, and the final microsomal protein concentration is 0.5 mg/mL.[1] The final DMSO concentration should be kept below 0.5%.[1]
-
Plate Setup: Add 98 µL of the 1 mg/mL microsome working solution to the wells of a 96-well plate.
-
Add Test Compound: Add 2 µL of the 100 µM intermediate spiking solution of this compound to the wells.
-
Control Wells:
-
Negative Control (-NADPH): In separate wells, add the test compound to the microsome solution but initiate the reaction with 100 µL of phosphate buffer instead of the cofactor solution. This control assesses non-enzymatic degradation.
-
Positive Control: Use known substrates like Verapamil (intermediate metabolizer) or 7-Ethoxycoumarin (high metabolizer) to ensure the assay is performing as expected.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate Reaction: Add 100 µL of the freshly prepared NADPH regenerating system to each well to initiate the metabolic reaction. For the T=0 min time point, the quenching solution should be added before the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.
-
Quench Reaction: Stop the reaction by adding 400 µL of the cold acetonitrile quenching solution (containing internal standard) to the appropriate wells at each time point.
-
Protein Precipitation: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.[9]
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
An LC-MS/MS method must be developed for the quantification of this compound. This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize the detection of this compound using Multiple Reaction Monitoring (MRM). This involves selecting a precursor ion (parent molecule) and a specific product ion (fragment).
Data Analysis
-
Quantification: Calculate the peak area ratio of the analyte (this compound) to the internal standard for each time point.
-
Percentage Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus incubation time. The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (Clint): Calculate the in vitro intrinsic clearance.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Data Presentation
Metabolic Stability of this compound
| Time (min) | % Remaining (Mean ± SD) | ln(% Remaining) |
| 0 | 100 ± 0.0 | 4.61 |
| 5 | 85.2 ± 3.1 | 4.45 |
| 15 | 60.1 ± 2.5 | 4.10 |
| 30 | 35.5 ± 1.8 | 3.57 |
| 45 | 21.0 ± 1.5 | 3.04 |
| 60 | 12.4 ± 1.1 | 2.52 |
Calculated Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Elimination Rate Constant (k) | 0.035 | min⁻¹ |
| In Vitro Half-Life (t½) | 19.8 | min |
| Intrinsic Clearance (Clint) | 17.5 | µL/min/mg |
Potential Metabolic Pathways
The primary metabolic reactions catalyzed by liver microsomes are Phase I oxidative reactions. For a compound like this compound, potential metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation if substituents were present on the sulfonamide nitrogen.
Caption: Potential Phase I metabolic pathways in liver microsomes.
References
- 1. mercell.com [mercell.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. dls.com [dls.com]
- 7. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Application Notes and Protocols: Creating a Library of 4-Bromonaphthalene-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and diversification of a 4-bromonaphthalene-1-sulfonamide derivative library. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in medicinal chemistry and drug discovery, particularly those targeting pathways modulated by naphthalenesulfonamides, such as the Keap1-Nrf2 signaling pathway.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, this class of compounds has been investigated as potent inhibitors of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction, a critical regulator of the cellular antioxidant response.[1][2][3] Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] The generation of a diverse library of this compound derivatives is a key strategy for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of the key intermediate, 4-bromonaphthalene-1-sulfonyl chloride, and its subsequent conversion into a library of sulfonamide derivatives through parallel synthesis.
Data Presentation
The following table summarizes the synthesis of a representative library of this compound derivatives, showcasing the yields obtained with a variety of amine building blocks.
| Compound ID | Amine Building Block | Molecular Formula | Yield (%) | Reference |
| 1a | Ammonia | C₁₀H₈BrNO₂S | - | [6][7] |
| 1b | Methylamine | C₁₁H₁₀BrNO₂S | 85 | General Method |
| 1c | Ethylamine | C₁₂H₁₂BrNO₂S | 82 | General Method |
| 1d | Propylamine | C₁₃H₁₄BrNO₂S | 78 | General Method |
| 1e | Isopropylamine | C₁₃H₁₄BrNO₂S | 75 | General Method |
| 1f | Cyclohexylamine | C₁₆H₁₈BrNO₂S | 88 | General Method |
| 1g | Aniline | C₁₆H₁₂BrNO₂S | 92 | General Method |
| 1h | 4-Fluoroaniline | C₁₆H₁₁BrFNO₂S | 90 | General Method |
| 1i | Benzylamine | C₁₇H₁₄BrNO₂S | 89 | General Method |
| 1j | Morpholine | C₁₄H₁₄BrNO₃S | 95 | General Method |
| 1k | Piperidine | C₁₅H₁₆BrNO₂S | 93 | General Method |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride
This protocol describes the synthesis of the key intermediate, 4-bromonaphthalene-1-sulfonyl chloride, from 1-bromonaphthalene.[8]
Materials:
-
1-Bromonaphthalene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-bromonaphthalene-1-sulfonyl chloride as a solid. The crude product can be used in the next step without further purification.
Protocol 2: Parallel Synthesis of a this compound Library
This protocol outlines a general procedure for the parallel synthesis of a library of this compound derivatives from 4-bromonaphthalene-1-sulfonyl chloride and a diverse set of primary and secondary amines.
Materials:
-
4-Bromonaphthalene-1-sulfonyl chloride
-
A diverse library of primary and secondary amines
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Parallel synthesis reaction block or individual reaction vials
-
Magnetic stirrer or shaker
-
Nitrogen or argon atmosphere
Procedure:
-
Arrange a parallel array of reaction vials. To each vial, add a solution of 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
To each vial, add a unique primary or secondary amine (1.1 eq).
-
Add a base, such as pyridine or triethylamine (1.5 eq), to each vial to act as an acid scavenger.
-
Seal the vials and place them on a shaker or stirrer at room temperature.
-
Allow the reactions to proceed for 12-24 hours. Monitor the progress of a representative reaction by TLC.
-
Upon completion, dilute each reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Filter the solutions and concentrate them in vacuo to yield the crude sulfonamide derivatives.
-
Purify each derivative by flash column chromatography or preparative HPLC to obtain the final products.
-
Characterize each compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a this compound library.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromonaphthalene-1-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Bromonaphthalene-1-sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, 4-bromonaphthalene undergoes sulfonation to form the intermediate, 4-bromonaphthalene-1-sulfonyl chloride. This intermediate is then subjected to amination to yield the final product, this compound.
Q2: What are the most critical factors affecting the yield of the sulfonation step?
A2: The key factors include the choice of sulfonating agent, reaction temperature, and reaction time. Temperature control is crucial as it influences the regioselectivity of the sulfonation on the naphthalene ring.[1][2]
Q3: How can the formation of isomers be minimized during sulfonation?
A3: Sulfonation of naphthalene derivatives can yield kinetic or thermodynamic products.[2] To favor the formation of the 1-sulfonic acid derivative (the kinetic product), the reaction should be carried out at lower temperatures. Higher temperatures tend to favor the formation of the 2-sulfonic acid isomer, which is thermodynamically more stable.[2]
Q4: What are common issues during the amination of 4-bromonaphthalene-1-sulfonyl chloride?
A4: The primary challenge is the hydrolysis of the sulfonyl chloride intermediate, which can significantly reduce the yield.[3] It is essential to use anhydrous solvents and reagents and to control the reaction temperature carefully. The choice of base and solvent system also plays a significant role in the reaction's efficiency.[4]
Q5: What are the recommended methods for purifying the final this compound product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[5] Column chromatography can also be employed for higher purity requirements, although it may be less practical for large-scale synthesis.
Synthesis Workflow and Key Reactions
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Problem: Low Yield in Sulfonation Step (4-Bromonaphthalene to 4-Bromonaphthalene-1-sulfonyl chloride)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure completion. Increase Temperature (with caution): A moderate temperature increase can improve the reaction rate. However, excessively high temperatures can lead to isomer formation.[1][2] |
| Isomer Formation | Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled formation of the 1-sulfonyl chloride isomer.[2] |
| Degradation of Starting Material | Use High-Purity Starting Materials: Ensure the 4-bromonaphthalene is free from contaminants that could interfere with the reaction. Control Reagent Addition: Add the sulfonating agent dropwise and with efficient stirring to dissipate heat and prevent localized overheating. |
| Hydrolysis of Sulfonyl Chloride | Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Quench Carefully: Quench the reaction by pouring it onto ice/water to precipitate the sulfonyl chloride and minimize its contact time with water.[3] |
Problem: Low Yield in Amination Step (4-Bromonaphthalene-1-sulfonyl chloride to this compound)
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Use Anhydrous Solvent: Use a dry, aprotic solvent for the reaction. Low Temperature: Keep the reaction temperature low (e.g., 0 °C) during the addition of the amine to minimize hydrolysis of the sulfonyl chloride.[3] |
| Incomplete Reaction | Excess Amine: Use a stoichiometric excess of the ammonia source to drive the reaction to completion. Increase Reaction Time/Temperature: After the initial addition, allow the reaction to warm to room temperature and stir for several hours to ensure completion. |
| Poor Solubility of Intermediate | Solvent Selection: Choose a solvent in which the sulfonyl chloride is readily soluble. Dichloromethane or tetrahydrofuran (THF) are common choices.[4] |
| Losses During Workup | Optimize Extraction: Ensure the pH is adjusted correctly during aqueous workup to maximize the partitioning of the product into the organic layer. Careful Precipitation: If precipitating the product, ensure complete precipitation by cooling the solution adequately before filtration. |
Problem: Product is Impure
| Potential Cause | Recommended Solution |
| Presence of Isomeric Sulfonamide | Optimize Sulfonation Step: Refer to the troubleshooting guide for the sulfonation step to minimize isomer formation at the source. Fractional Recrystallization: Carefully perform recrystallization to separate the desired isomer from impurities. |
| Unreacted Starting Material | Drive Reaction to Completion: Use optimized reaction conditions (time, temperature, stoichiometry) as described in the low yield troubleshooting sections. Chromatography: If recrystallization is ineffective, purify the product using column chromatography. |
| Presence of Hydrolyzed Byproduct | Improve Anhydrous Technique: Strictly adhere to anhydrous conditions during the synthesis. Aqueous Wash: During workup, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct. |
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: To the flask, add 4-bromonaphthalene (1.0 eq). Begin slow, dropwise addition of chlorosulfonic acid (2.0-3.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Isolation: The solid precipitate of 4-bromonaphthalene-1-sulfonyl chloride is collected by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product under vacuum. The intermediate is often used immediately in the next step due to its sensitivity to moisture.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) from the previous step in a suitable anhydrous solvent (e.g., THF or acetone).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add concentrated ammonium hydroxide (excess, ~5-10 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until the reaction is complete as indicated by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent like an ethanol/water mixture to yield pure this compound.
References
- 1. shokubai.org [shokubai.org]
- 2. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Reactions with Bromo-Naphthalene Scaffolds
Welcome to the technical support center for palladium-catalyzed reactions involving bromo-naphthalene scaffolds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these critical synthetic transformations. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
General Troubleshooting Workflow
Before diving into specific reaction types, it's often helpful to follow a general troubleshooting workflow when a palladium-catalyzed reaction with a bromo-naphthalene substrate is not performing as expected.
Common side products in the synthesis of 4-Bromonaphthalene-1-sulfonamide and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromonaphthalene-1-sulfonamide. Our aim is to help you identify and mitigate common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct synthesis involves a two-step process:
-
Chlorosulfonation: 1-Bromonaphthalene is reacted with chlorosulfonic acid to form the intermediate, 4-Bromonaphthalene-1-sulfonyl chloride.
-
Amidation: The resulting sulfonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield the final product, this compound.
Q2: What are the most common side products I should be aware of during this synthesis?
The primary side products can be categorized by the reaction step in which they are formed:
-
During Chlorosulfonation:
-
Isomeric Sulfonyl Chlorides: Formation of other isomers, such as 5-Bromo- and 8-Bromonaphthalene-1-sulfonyl chloride, due to sulfonation at different positions on the naphthalene ring.
-
Di-sulfonated Byproducts: Over-sulfonation can lead to the formation of bromonaphthalene di-sulfonyl chlorides.
-
4-Bromonaphthalene-1-sulfonic acid: Hydrolysis of the desired sulfonyl chloride intermediate during workup.
-
-
During Amidation:
-
Unreacted 4-Bromonaphthalene-1-sulfonyl chloride: Incomplete reaction leading to contamination of the final product.
-
4-Bromonaphthalene-1-sulfonic acid: Hydrolysis of the sulfonyl chloride if water is present and the reaction is not driven to completion.
-
Q3: How can I minimize the formation of isomeric side products during chlorosulfonation?
The regioselectivity of the sulfonation of 1-bromonaphthalene is influenced by reaction conditions. To favor the formation of the desired 4-isomer, consider the following:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the isomer with less steric hindrance. It is advisable to perform the addition of chlorosulfonic acid at low temperatures (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled, moderate temperature.
-
Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents are often used in chlorosulfonation reactions.
Q4: What measures can I take to prevent the hydrolysis of 4-Bromonaphthalene-1-sulfonyl chloride?
The sulfonyl chloride intermediate is sensitive to moisture. To prevent its hydrolysis to the corresponding sulfonic acid, the following precautions are crucial:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: During the workup of the chlorosulfonation reaction, minimize contact with water. Quenching the reaction mixture by pouring it onto ice should be done rapidly, and the product should be extracted into a non-polar organic solvent immediately.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete chlorosulfonation. 2. Hydrolysis of the sulfonyl chloride intermediate. 3. Incomplete amidation. | 1. Ensure sufficient reaction time and appropriate temperature for the chlorosulfonation. Monitor the reaction by TLC or GC-MS if possible. 2. Strictly adhere to anhydrous conditions. Use fresh, dry solvents and reagents. Minimize exposure to atmospheric moisture. 3. Use a sufficient excess of the ammonia source. Ensure adequate mixing and reaction time for the amidation step. |
| Product is difficult to purify, contains multiple spots on TLC | 1. Formation of isomeric sulfonamides. 2. Presence of di-sulfonated byproducts. 3. Contamination with the sulfonic acid. | 1. Optimize the chlorosulfonation reaction temperature. Consider purification of the sulfonyl chloride intermediate by recrystallization before amidation. 2. Use a stoichiometric amount of chlorosulfonic acid. Avoid prolonged reaction times. 3. Ensure a complete amidation reaction and perform an aqueous wash to remove any water-soluble sulfonic acid. |
| Final product is an oil or fails to crystallize | 1. Presence of significant impurities. 2. Incorrect choice of recrystallization solvent. | 1. Analyze the crude product by NMR or LC-MS to identify the impurities and address their formation based on the points above. 2. Perform small-scale solvent screening for recrystallization. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
Experimental Protocols
Key Experiment: Chlorosulfonation of 1-Bromonaphthalene
Objective: To synthesize 4-Bromonaphthalene-1-sulfonyl chloride while minimizing isomer formation.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-bromonaphthalene (1.0 eq).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-Bromonaphthalene-1-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. For higher purity, the crude sulfonyl chloride can be recrystallized from a suitable solvent like chloroform or a mixture of ether and petroleum ether.
Key Experiment: Amidation of 4-Bromonaphthalene-1-sulfonyl chloride
Objective: To convert 4-Bromonaphthalene-1-sulfonyl chloride to this compound.
Procedure:
-
Dissolve the crude or purified 4-Bromonaphthalene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution (a significant excess, e.g., 10-20 eq) dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
If a solid precipitates, collect it by filtration. If no solid forms, remove the organic solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Synthetic pathway for this compound and major side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Optimization of reaction conditions for sulfonylation of 1-bromonaphthalene
This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of reaction conditions for the sulfonylation of 1-bromonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the sulfonylation of 1-bromonaphthalene?
A1: The bromine atom at the C1 position of the naphthalene ring is a deactivating but ortho-, para-directing group. Therefore, the incoming sulfo group is directed to the positions ortho (C2) and para (C4) to the bromine atom, as well as the activated alpha-position at C5. Based on steric hindrance and electronic effects, the major products are expected to be 4-bromo-1-naphthalenesulfonic acid and 5-bromo-1-naphthalenesulfonic acid.
Q2: How does temperature affect the product distribution in the sulfonylation of naphthalene derivatives?
A2: Sulfonylation of naphthalenes is a reversible reaction that is subject to kinetic and thermodynamic control. At lower temperatures (typically below 100°C), the reaction is under kinetic control, favoring the formation of the alpha-sulfonic acid (substitution at a carbon adjacent to the ring fusion). At higher temperatures (typically above 150°C), the reaction is under thermodynamic control, and the more stable beta-sulfonic acid isomer is favored.[1] For 1-bromonaphthalene, this principle will influence the ratio of isomers formed.
Q3: What are the most common sulfonating agents for this reaction?
A3: The most common sulfonating agents for aromatic compounds are concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, H₂SO₄·xSO₃), and chlorosulfonic acid (ClSO₃H).[1] The choice of reagent will affect the reaction rate and the potential for side reactions.
Q4: Can I expect side reactions during the sulfonylation of 1-bromonaphthalene?
A4: Yes, potential side reactions include polysulfonylation, especially with strong sulfonating agents like oleum or at high temperatures. Desulfonation can also occur at elevated temperatures, which can lead to a mixture of products.[1] Additionally, oxidation of the naphthalene ring can be a minor side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong sulfonating agent.2. Reaction temperature is too low.3. Deactivation of the ring by the bromo group. | 1. Use a stronger sulfonating agent (e.g., switch from concentrated H₂SO₄ to oleum).2. Gradually increase the reaction temperature.3. Increase the reaction time to allow the reaction to proceed to completion. |
| Low Yield of Desired Product | 1. Sublimation of the starting material.2. Incomplete reaction.3. Product loss during workup. | 1. Consider using a high-boiling point solvent such as decalin to minimize sublimation of 1-bromonaphthalene.[1]2. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.3. The product is a sulfonic acid, which is highly water-soluble. Isolate the product by salting out or by careful precipitation. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The reaction conditions are allowing for the formation of both kinetic and thermodynamic products.2. Polysulfonylation. | 1. To favor the kinetic product (e.g., 4-bromo-1-naphthalenesulfonic acid), use a lower reaction temperature and shorter reaction time.2. To favor the thermodynamic product, use a higher reaction temperature and longer reaction time.3. To minimize polysulfonylation, use a milder sulfonating agent and control the stoichiometry of the reagents. |
| Difficulty in Product Isolation | 1. The sulfonic acid product is highly soluble in water.2. The product is an inner salt and may be insoluble in many solvents. | 1. After quenching the reaction with water, add a saturated solution of a salt (e.g., NaCl or KCl) to precipitate the sodium or potassium salt of the sulfonic acid.2. The free sulfonic acid can be isolated by careful acidification and filtration, followed by washing with a minimal amount of cold water and then a non-polar organic solvent. |
Experimental Protocols
Representative Protocol for the Sulfonylation of 1-Bromonaphthalene
This protocol is a representative procedure based on general methods for the sulfonylation of naphthalene derivatives. Optimization will be required to achieve the desired yield and regioselectivity.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 1-bromonaphthalene (1 equivalent).
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Addition of Sulfonating Agent: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (98%, 3-4 equivalents) dropwise with vigorous stirring.
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Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., for kinetic control, start with room temperature; for thermodynamic control, heat to 160°C). Maintain the temperature and continue stirring for the desired reaction time (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring.
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Isolation: The bromonaphthalenesulfonic acid may precipitate upon cooling and dilution. If not, add a saturated solution of sodium chloride to salt out the sodium salt of the product. Filter the precipitate and wash it with a small amount of cold water, followed by a non-polar solvent like hexane to remove any unreacted 1-bromonaphthalene.
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Purification: The product can be further purified by recrystallization from water or an appropriate aqueous-organic solvent mixture.
Data Presentation
The following table presents hypothetical data to illustrate the effect of reaction conditions on the yield and isomer distribution for the sulfonylation of 1-bromonaphthalene. These are not experimental results but are based on established principles of electrophilic aromatic substitution.
| Entry | Sulfonating Agent | Temperature (°C) | Time (h) | Total Yield (%) | Isomer Ratio (4-bromo-1-sulfonic : 5-bromo-1-sulfonic : other) |
| 1 | Conc. H₂SO₄ | 25 | 4 | 65 | 70 : 25 : 5 |
| 2 | Conc. H₂SO₄ | 80 | 4 | 78 | 60 : 35 : 5 |
| 3 | Conc. H₂SO₄ | 160 | 6 | 85 | 15 : 80 : 5 |
| 4 | 20% Oleum | 25 | 2 | 90 | 65 : 30 : 5 |
| 5 | 20% Oleum | 80 | 2 | 92 | 50 : 45 : 5 |
Visualizations
Experimental Workflow for Optimization
References
Technical Support Center: Overcoming Poor Solubility of 4-Bromonaphthalene-1-sulfonamide
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-Bromonaphthalene-1-sulfonamide in experimental assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a naphthalene ring system, which is a large, non-polar, and hydrophobic structure. The presence of the bromine atom further contributes to its lipophilicity. While the sulfonamide group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to low solubility in polar solvents like water.
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The initial and most critical step is to select an appropriate solvent or solvent system. For highly hydrophobic compounds like this compound, it is common to first dissolve the compound in a water-miscible organic solvent to create a stock solution. This stock solution can then be diluted into the aqueous assay buffer.
Q3: Which organic solvents are recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for biological assays.[1][2][3] Other potential organic solvents include dimethylformamide (DMF) and ethanol. The choice of solvent may depend on the specific requirements and tolerance of your experimental system.
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to overcome this:
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Optimize the Dilution Protocol: It is preferable to mix DMSO stock dilutions directly with the assay media solution, which often contains proteins or other components that can help maintain solubility.[2] Avoid diluting the DMSO stock in an intermediate aqueous solution before adding it to the final assay media.
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Reduce the Final Concentration of Organic Solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your assay to minimize its potential effects on the biological system.
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Use Co-solvents: Incorporating a co-solvent in your final assay buffer can increase the solubility of the compound.[4][5] Examples include polyethylene glycol (PEG) or glycerol.[1]
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Adjust the pH: The sulfonamide group is weakly acidic. Depending on the pKa of the compound, adjusting the pH of the assay buffer might improve solubility. For sulfonamides, increasing the pH (making the solution more basic) can deprotonate the sulfonamide nitrogen, forming a more soluble salt.
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Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.
Q5: Can I use physical methods to improve the solubility of this compound?
A5: Yes, physical methods can be effective, particularly during the initial preparation of the compound:
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Sonication: Applying ultrasonic waves can help to break down compound aggregates and enhance dissolution.
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Vortexing and Heating: Gentle heating and vigorous vortexing can also aid in the dissolution process. However, be cautious with heating as it can potentially degrade the compound or affect the stability of other assay components.
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Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[5][6] This is typically performed by the compound supplier but can be considered if you are working with a bulk powder.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | The compound may be highly crystalline or aggregated. | - Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.- Try an alternative organic solvent such as DMF or N-methyl-2-pyrrolidone (NMP). |
| Compound precipitates immediately upon addition to the aqueous buffer. | The aqueous buffer has very low tolerance for the organic solvent and/or the compound has extremely low aqueous solubility. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent in the final assay buffer (if tolerated by the assay).- Use a formulation approach such as creating a solid dispersion or using cyclodextrins to encapsulate the compound. |
| Assay results are inconsistent or not reproducible. | This could be due to partial precipitation of the compound over time or at different temperatures. Low solubility can lead to variable data and inaccurate structure-activity relationships (SAR).[2][3] | - Visually inspect your assay plates for any signs of precipitation.- Prepare fresh dilutions of the compound for each experiment.- Consider performing a solubility screen in your final assay buffer to determine the maximum soluble concentration. |
| The organic solvent is interfering with the biological assay. | Many organic solvents can be toxic to cells or inhibit enzyme activity at higher concentrations. | - Perform a solvent tolerance test to determine the maximum concentration of the organic solvent that does not affect your assay.- Aim for a final solvent concentration of less than 1%, and ideally below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out a precise amount of this compound powder.
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Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Assay Buffer
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Thaw an aliquot of the 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in DMSO to create a range of working concentrations (e.g., 10-fold dilutions).
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Directly add a small volume of each DMSO dilution to your assay buffer to achieve the final desired concentrations. For example, add 1 µL of each DMSO dilution to 99 µL of assay buffer for a 1:100 dilution.
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Mix the final solution thoroughly immediately after adding the compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor solubility.
Signaling Pathway Context
While this compound is not associated with a single, well-defined signaling pathway, compounds containing a sulfonamide moiety are a versatile class of molecules with a broad range of biological activities. They are known to interact with various enzymes and receptors. For instance, some sulfonamides are known to inhibit carbonic anhydrases, while others can act as antagonists for certain receptors. The naphthalene-1-sulfonamide scaffold, in particular, has been investigated for its potential as an inhibitor of fatty acid binding protein 4 (FABP4), a target for diabetes and atherosclerosis, and as a CCR8 antagonist.[7] The experimental context is therefore crucial in determining the relevant signaling pathway.
Below is a generalized diagram illustrating how a hypothetical inhibitor, such as a derivative of this compound, might interrupt a signaling cascade.
Caption: Generalized signaling pathway inhibition.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromonaphthalene-1-sulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromonaphthalene-1-sulfonamide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.
Problem 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of my this compound derivative. What are the possible causes and how can I improve the yield?
Answer:
Low recovery during recrystallization is a common issue and can be attributed to several factors. Here are some potential causes and troubleshooting steps:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The bromonaphthalene moiety increases the hydrophobicity of the molecule, so highly polar solvents like water may not be suitable unless mixed with a co-solvent.
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Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling, thus reducing the yield.[1]
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Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.[1]
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Incomplete Precipitation: The cooling temperature may not be low enough to induce maximum crystallization.
Solutions:
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Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for this compound derivatives include ethanol, isopropanol, acetonitrile, or solvent mixtures like ethanol/water or acetone/hexanes.[2][3]
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1]
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of purer crystals. Insulating the flask can help slow down the cooling process.[1]
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Optimize Cooling Temperature: Cool the solution to 0°C or below to maximize crystal formation.[2]
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Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small portion to see if a significant amount of solid precipitates. If so, you may be able to recover more product by concentrating the entire mother liquor and performing a second recrystallization.
Problem 2: Oily Residue Instead of Crystals
Question: My this compound derivative is "oiling out" and forming a viscous liquid instead of solid crystals during recrystallization. How can I resolve this?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This is often due to the presence of impurities or a suboptimal solvent system.
Solutions:
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Adjust Solvent Polarity: If you are using a solvent mixture, try adjusting the ratio. If your compound is oiling out from a nonpolar solvent, add a small amount of a more polar co-solvent in which the compound is more soluble. Conversely, if it's oiling out from a polar solvent, add a nonpolar co-solvent.
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Slower Cooling and Agitation: Cool the solution more slowly and with gentle stirring. This can sometimes encourage crystal nucleation.
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Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.
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Column Chromatography Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the impurities that may be inhibiting crystallization.
Problem 3: Persistent Impurities After Column Chromatography
Question: I am using column chromatography to purify my this compound derivative, but I am unable to separate it from a persistent impurity. What can I do?
Answer:
Co-elution of impurities is a common challenge in column chromatography. The following steps can help improve separation:
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Optimize the Mobile Phase: The polarity of the eluent is critical. For silica gel chromatography of sulfonamides, common mobile phases include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.
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Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for some sulfonamides. For highly polar derivatives, reverse-phase chromatography (e.g., C18) with a mobile phase of water and acetonitrile or methanol may be a better option.[4][5]
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Check for Degradation: Some sulfonamides can be unstable on silica gel.[6] If you suspect your compound is degrading on the column, you can try deactivating the silica gel with a small amount of triethylamine in the mobile phase.
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Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of a strong solvent. Dry loading the sample onto a small amount of silica can also improve resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities can arise from the starting materials or side reactions during the synthesis. These may include:
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Unreacted Starting Materials: Such as 4-bromo-1-naphthalenesulfonyl chloride or the amine used in the sulfonamidation step.
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Di-sulfonated Products: If the amine has more than one reactive site.
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Hydrolysis Products: The sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid.
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Side-products from Bromination: Depending on the synthetic route, impurities from the bromination of the naphthalene ring could be present.[7]
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Degradation Products: Sulfonamides can degrade under certain conditions, potentially leading to the formation of compounds like p-aminophenol.[8]
Q2: Can I use reverse-phase HPLC for the final purification of my this compound derivative?
A2: Yes, reverse-phase HPLC is an excellent technique for the final purification of these derivatives, especially for achieving high purity.[4][5] A common stationary phase is C18, and the mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by ensuring the sulfonamide is in a single protonation state.[9]
Q3: My purified this compound derivative is showing signs of degradation upon storage. What are the best storage conditions?
A3: To minimize degradation, this compound derivatives should be stored in a cool, dark, and dry place.[10] Exposure to light and moisture can promote degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization of this compound Derivatives
| Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | A good starting point for many sulfonamides. |
| Isopropanol | Polar Protic | Often provides good crystal quality.[2] |
| Acetonitrile | Polar Aprotic | Can be effective for less polar derivatives. |
| Ethanol/Water | Polar Protic | The ratio can be adjusted to optimize solubility and recovery. |
| Acetone/Hexanes | Polar Aprotic/Nonpolar | A good combination for inducing crystallization of moderately polar compounds. |
| Dichloromethane/Hexanes | Nonpolar/Nonpolar | Suitable for less polar derivatives. |
Table 2: Starting Conditions for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase | Gradient/Isocratic |
| Normal-Phase Column Chromatography | Silica Gel | Hexanes:Ethyl Acetate | Gradient (e.g., 9:1 to 1:1) |
| Normal-Phase Column Chromatography | Alumina (Neutral) | Dichloromethane:Methanol | Gradient (e.g., 100:0 to 95:5) |
| Reverse-Phase HPLC | C18 | Water (with 0.1% Formic Acid) / Acetonitrile | Gradient (e.g., 90:10 to 10:90) |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Silica Gel Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
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Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient.
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Fraction Collection: Collect fractions of the eluate in test tubes.
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Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 90766-48-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromonaphthalene-1-sulfonamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst selection for the Suzuki-Miyaura cross-coupling of 4-Bromonaphthalene-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the first-line catalyst system to try for the Suzuki coupling of this compound?
A recommended starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[1][2] Pd(II) sources are often bench-stable and are reduced in situ to the active Pd(0) catalyst.[3] Precatalysts are designed to generate the active catalyst cleanly and efficiently.[3] For the base and solvent, a common and effective combination is K₃PO₄ in an aqueous mixture with an organic solvent like 1,4-dioxane or toluene.[4][5]
Q2: How does the sulfonamide group on the naphthalene ring affect the reaction?
The sulfonamide group is strongly electron-withdrawing. This property can make the oxidative addition step of the catalytic cycle more favorable compared to electron-rich aryl bromides.[3][6] However, the use of sulfamoyl chlorides as coupling partners can be challenging due to this electron-withdrawing nature, which may lead to desulfonylation under harsh conditions.[7] It is crucial to select a base that is strong enough to facilitate transmetalation but mild enough to avoid degradation of the starting material.
Q3: Which class of ligands is generally most effective for this type of substrate?
For substrates that may be sterically hindered or electronically challenging, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like triphenylphosphine (PPh₃).[1][3]
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Electron-rich ligands promote the oxidative addition step, which is crucial for aryl bromides.[3]
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Bulky ligands facilitate the final reductive elimination step to release the product and can help prevent the formation of unwanted side products like homo-coupled biaryls.[1][3]
Q4: What are the most common side reactions and how can they be minimized?
The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homo-coupling of the coupling partners.
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Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be accelerated by strong bases and the presence of water.[3] To minimize it, consider using milder bases (e.g., K₂CO₃ instead of NaOH), using trifluoroborate salts or MIDA boronates which are more stable, or ensuring the reaction is not run for an excessively long time.[3][8]
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Homo-coupling: This results in the formation of biaryls from two molecules of the boronic acid or two molecules of the aryl halide. It can be caused by the presence of oxygen or catalyst decomposition.[1] To mitigate this, ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) and use bulky ligands that disfavor the formation of the homo-coupled product.[1]
Q5: Can this reaction be performed in "green" or aqueous solvents?
Yes, Suzuki coupling reactions are known for their compatibility with aqueous conditions.[9][10] Using a mixed solvent system like Toluene/water or THF/water is common and can be effective.[11][12] Water-soluble bases and organoboron compounds make this feasible and can offer safety and economic advantages.[4] The use of greener solvents like 2-MeTHF has also been reported.[10]
Catalyst and Condition Screening Data
The following tables summarize how different components can affect the reaction outcome. The data is representative for Suzuki couplings of aryl bromides and should be used as a guideline for optimization.
Table 1: Comparison of Palladium Sources & Ligands
| Pd Source (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | 50-70% | A classic, all-in-one Pd(0) catalyst; may be less effective for challenging substrates.[5] |
| Pd₂(dba)₃ (1.5) | PPh₃ (6) | 60-80% | Common Pd(0) source, but can be unstable and form inactive palladium black.[3] |
| Pd(OAc)₂ (2) | SPhos (4) | >90% | Pd(II) precatalyst with a bulky, electron-rich ligand; often gives high yields.[2] |
| Pd(dppf)Cl₂ (2) | - | 75-90% | A stable Pd(II) precatalyst with a bidentate ligand, good for many applications.[3][6] |
| PEPPSI-iPr (2) | - | >90% | An NHC-based precatalyst, known for high activity and stability.[3] |
Table 2: Effect of Different Bases on Reaction Yield
| Base (equivalents) | Typical Yield (%) | Characteristics |
| Na₂CO₃ (2) | 70-85% | Common, inexpensive, moderately strong base. |
| K₂CO₃ (2) | 75-90% | Slightly stronger and more soluble than Na₂CO₃ in some organic solvents.[4] |
| K₃PO₄ (2-3) | >90% | Often provides excellent yields, especially for difficult couplings.[5] |
| Cs₂CO₃ (2) | >90% | Highly effective due to its high solubility, but more expensive.[13] |
| NaOH (2) | Variable | Strong base, can promote side reactions like protodeboronation or starting material degradation.[11] |
Table 3: Influence of Solvent on Reaction Outcome
| Solvent System | Typical Yield (%) | Notes |
| 1,4-Dioxane / H₂O | >90% | A very common and effective solvent system for a wide range of substrates.[5] |
| Toluene / H₂O | 85-95% | Good for higher temperatures; biphasic system requires vigorous stirring.[1] |
| THF / H₂O | 80-95% | Effective, though lower boiling point limits reaction temperature.[12] |
| DMF or MeCN | Variable | Polar aprotic solvents; can sometimes lead to different selectivity or catalyst poisoning.[2][14] |
| Ethanol / H₂O | 70-85% | A greener solvent choice, can be effective for many couplings.[11][15] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
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Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visual Guides
Catalytic Cycle and Troubleshooting
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and provide a logical workflow for troubleshooting common experimental issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. quora.com [quora.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
How to improve the regioselectivity of bromination on a naphthalene core
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the control of regioselectivity during the bromination of a naphthalene core.
Frequently Asked Questions (FAQs)
Q1: Why is 1-bromonaphthalene (α-substitution) the major product under typical electrophilic bromination conditions?
A1: The preference for substitution at the 1-position (alpha, α) of naphthalene is a classic example of kinetic control.[1] The reaction proceeds through an arenium ion intermediate. The intermediate formed by attack at the α-position is more stable because it allows for the delocalization of the positive charge across more resonance structures, two of which keep one of the rings fully aromatic (a complete benzene sextet).[1][2][3] In contrast, the intermediate for β-substitution (2-position) has only one resonance structure that preserves a full benzene ring.[1][4] This lower activation energy for the formation of the α-intermediate means it is formed faster, making 1-bromonaphthalene the predominant kinetic product, especially at lower temperatures.[2][5]
Q2: How can I increase the yield of 2-bromonaphthalene (β-substitution)?
A2: Increasing the yield of the 2-bromo isomer requires shifting the reaction conditions from kinetic to thermodynamic control. The 2-bromo isomer is thermodynamically more stable due to reduced steric hindrance between the bromine atom and the hydrogen at the 8-position (a peri-interaction) that exists in the 1-bromo isomer.[1][6] To favor the thermodynamic product, the reaction should be run at higher temperatures (e.g., 300-500°C for gas-phase bromination), which allows the reversible reaction to reach equilibrium.[7][8] The use of specific catalysts, such as ferric bromide (FeBr₃), can also promote the formation of 2-bromonaphthalene, even in the liquid phase at elevated temperatures (e.g., 150°C), by facilitating the isomerization of the kinetic product to the more stable thermodynamic product.[7][8]
Q3: What is the role of a catalyst in determining regioselectivity?
A3: Catalysts play a crucial role in both activating the bromine and influencing the product distribution.
-
Lewis Acids (e.g., FeBr₃): These catalysts polarize the Br-Br bond, creating a more potent electrophile (Br⁺), which facilitates the electrophilic aromatic substitution.[9][10] By enabling the reaction to be reversible at higher temperatures, they help in establishing the equilibrium that favors the thermodynamically stable 2-bromonaphthalene.[8]
-
Solid Acid Catalysts (e.g., Clays, Zeolites): Structured solids like clays and zeolites can offer significant regioselective control, particularly in dibromination.[11][12] For instance, acidic amorphous silica-alumina (Synclyst 13) favors the formation of 1,4-dibromonaphthalene.[11] Conversely, calcined montmorillonite KSF clay can be used to selectively produce 1,5-dibromonaphthalene, especially at shorter reaction times.[11][12] This selectivity can arise from shape-selectivity within the catalyst pores or specific interactions with reaction intermediates.[13]
Q4: I am observing a mixture of 1,4- and 1,5-dibromonaphthalenes. How can I selectively synthesize one over the other?
A4: The selective synthesis of dibromonaphthalene isomers can be achieved by choosing the appropriate solid catalyst and controlling the reaction time.
-
For 1,4-Dibromonaphthalene: Use an acidic amorphous silica-alumina catalyst like Synclyst 13. This catalyst strongly favors the formation of the 1,4-isomer.[11]
-
For 1,5-Dibromonaphthalene: Use calcined montmorillonite KSF clay as the catalyst. It is important to use a short reaction time, as longer reaction times will lead to equilibration and favor the formation of the thermodynamically more stable 1,4-isomer.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during the bromination of naphthalene.
Problem: My reaction yields a mixture of isomers with poor regioselectivity.
-
Possible Cause 1: Temperature Control. The reaction is likely running under conditions that allow for both kinetic and thermodynamic pathways to compete.
-
Solution: For the kinetic product (α-substitution), ensure the reaction is maintained at a low temperature. For bromination of 1-bromonaphthalene, temperatures as low as -30°C have been used to achieve high selectivity for the 1,4-dibromo product.[11] For the thermodynamic product (β-substitution), a significantly higher temperature is required to allow the reaction to equilibrate.[7]
-
-
Possible Cause 2: Incorrect Catalyst. The chosen catalyst may not be selective for the desired isomer.
-
Solution: For selective dibromination, refer to the catalyst data in Table 2. Use Synclyst 13 for the 1,4-isomer and KSF clay (with short reaction times) for the 1,5-isomer.[11] For monobromination, a simple Lewis acid like FeBr₃ is common, but control of temperature and stoichiometry is paramount.
-
Problem: I am getting significant amounts of polybrominated products.
-
Possible Cause: Incorrect Stoichiometry. An excess of the brominating agent is the most common cause of polybromination.
-
Solution: Carefully control the stoichiometry. Use one equivalent of bromine for monobromination and two for dibromination. Add the bromine solution dropwise to the naphthalene solution to avoid localized high concentrations of the brominating agent.
-
Problem: The reaction is very slow or does not proceed to completion.
-
Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst may have decomposed due to moisture.
-
Solution: Use freshly opened or properly stored anhydrous FeBr₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Inappropriate Solvent. Some solvents can hinder the reaction.
Data Presentation
Table 1: Effect of Solid Catalysts on the Dibromination of Naphthalene [11] (Reaction Conditions: Naphthalene, Br₂ (2 equiv.), Catalyst, in Dichloromethane (DCM) at room temperature)
| Catalyst | Reaction Time (h) | 1,4-Dibromonaphthalene Yield (%) | 1,5-Dibromonaphthalene Yield (%) | Other Products (%) |
| Synclyst 13 | 72 | 91 | 5 | 4 |
| KSF Clay | 1 | 40 | 52 | 8 |
| KSF Clay | 72 | 85 | 10 | 5 |
| Zeolite HY (Si/Al=15) | 3 | 55 | 35 | 10 |
Table 2: Effect of Solvent on Dibromination of Naphthalene using KSF Clay [11] (Reaction Conditions: Naphthalene, Br₂ (2 equiv.), KSF Clay, 1 hour at room temperature)
| Solvent | 1,4-Dibromonaphthalene Yield (%) | 1,5-Dibromonaphthalene Yield (%) | Total Dibromo Yield (%) |
| n-Hexane | 35 | 45 | 80 |
| Dichloromethane (DCM) | 40 | 52 | 92 |
| Chloroform | 38 | 48 | 86 |
| 1,2-Dichloroethane | 18 | 20 | 38 |
| Acetonitrile | 5 | 6 | 11 |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Monobromination (1-Bromonaphthalene)
This protocol is adapted from standard procedures for electrophilic aromatic substitution.[16][17]
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a trap for HBr).
-
Reagents: Dissolve naphthalene (1.0 equiv.) in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Reaction: To the stirred solution, add bromine (1.05 equiv.) dropwise from the dropping funnel at room temperature. The addition rate should be controlled to manage the evolution of HBr gas.
-
Workup: After the addition is complete and the reaction has stirred for 1-2 hours (or until TLC indicates consumption of starting material), quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromonaphthalene.
Protocol 2: Selective Synthesis of 1,4-Dibromonaphthalene [11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add naphthalene (1.0 equiv.), Synclyst 13 catalyst (by weight, e.g., 4.0 g for ~7.6 mmol of naphthalene), and dichloromethane (DCM).
-
Reaction: To the stirred suspension, slowly add a solution of bromine (2.0 equiv.) in DCM. Stir the mixture in the dark at room temperature for 72 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium metabisulfite. Filter the mixture to remove the catalyst.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by crystallization (e.g., from ethanol) to yield pure 1,4-dibromonaphthalene.
Protocol 3: Selective Synthesis of 1,5-Dibromonaphthalene [11]
-
Setup: In a round-bottom flask with a magnetic stirrer, add naphthalene (1.0 equiv.), calcined montmorillonite KSF clay (e.g., 4.0 g for ~7.6 mmol of naphthalene), and DCM.
-
Reaction: Slowly add a solution of bromine (2.0 equiv.) in DCM to the stirred suspension. Stir the mixture in the dark at room temperature for a short duration (e.g., 1 hour). Note: Longer reaction times will favor the 1,4-isomer.
-
Workup & Extraction: Follow the same workup and extraction procedure as described in Protocol 2.
-
Purification: After removing the solvent, the crude product, which is a mixture rich in the 1,5-isomer, can be purified by crystallization directly from the reaction mixture or a suitable solvent to isolate 1,5-dibromonaphthalene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for naphthalene bromination experiments.
References
- 1. Electrophilic substitution in naphthalene: Kinetic vs thermodynamic control - ProQuest [proquest.com]
- 2. youtube.com [youtube.com]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. brainly.in [brainly.in]
- 5. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 6. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. docbrown.info [docbrown.info]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Cell Permeability of Sulfonamide-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low cell permeability of sulfonamide-based inhibitors.
Troubleshooting Guide
Low cell permeability of sulfonamide-based inhibitors is a common hurdle in drug discovery. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low intracellular concentration of the inhibitor despite high in vitro potency. | High polar surface area (PSA) and/or ionization at physiological pH due to the sulfonamide group.[1] | Structural Modification: "Cap" the secondary sulfonamide with a methyl or other small alkyl group to reduce PSA and prevent ionization. This has been shown to significantly enhance brain penetration.[1] |
| The compound is a substrate for efflux transporters (e.g., P-glycoprotein).[2] | Experimental Validation: Perform a Caco-2 permeability assay with and without a known efflux transporter inhibitor (e.g., verapamil for P-gp).[2] A significant increase in permeability in the presence of the inhibitor confirms efflux activity. | |
| Poor membrane partitioning due to low lipophilicity. | Physicochemical Property Optimization: Modify the inhibitor structure to increase its lipophilicity (LogP). This can be achieved by adding non-polar functional groups. However, a balance must be maintained to avoid poor solubility. | |
| High variability in cell-based assay results. | Inconsistent cell monolayer integrity in permeability assays (e.g., Caco-2).[2][3] | Assay Quality Control: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer.[2][3] Only use monolayers with TEER values above a predetermined threshold. Additionally, use a marker like Lucifer Yellow to assess monolayer integrity.[4][5] |
| Compound instability in the assay medium. | Stability Assessment: Pre-incubate the sulfonamide inhibitor in the assay medium and analyze its concentration over time using methods like HPLC or LC-MS to check for degradation. | |
| Good in vitro permeability (e.g., PAMPA) but poor cell-based assay results (e.g., Caco-2). | The compound is a substrate for active efflux, which is not accounted for in the artificial membrane of the PAMPA assay.[6][7] | Comprehensive Permeability Profiling: Use both PAMPA and Caco-2 assays.[6][7] The PAMPA assay will assess passive diffusion, while the Caco-2 assay will provide insights into both passive and active transport mechanisms.[6][7] |
| The compound has low solubility in the aqueous environment of the cell-based assay. | Formulation Strategies: Use solubilizing agents or different formulation approaches to increase the compound's concentration in the assay medium. However, be cautious as these agents can sometimes affect cell membrane integrity. | |
| Poor in vivo efficacy despite acceptable in vitro cell permeability. | Rapid metabolism of the sulfonamide inhibitor. | Metabolic Stability Assessment: Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes to determine its metabolic fate. |
| High plasma protein binding, reducing the free fraction of the compound available to enter cells. | Plasma Protein Binding Assay: Determine the extent of plasma protein binding. If it is high, consider structural modifications to reduce it. |
Frequently Asked Questions (FAQs)
1. What are the main factors contributing to the low cell permeability of sulfonamide-based inhibitors?
The low cell permeability of sulfonamide-based inhibitors is often attributed to the physicochemical properties of the sulfonamide group. The secondary sulfonamide has a significant polar surface area (PSA) and can be ionized at physiological pH, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[1] Additionally, some sulfonamides can be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein.[2]
2. How can I experimentally assess the cell permeability of my sulfonamide inhibitor?
Two widely used in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4][5] It is useful for predicting passive intestinal absorption.[4]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which resemble the human intestinal epithelium.[3][6][8] It can assess both passive diffusion and active transport processes, including efflux.[6]
3. What is the "tail approach" for improving the properties of sulfonamide inhibitors?
The "tail approach" is a drug design strategy that involves appending various chemical functionalities, or "tails," to the main sulfonamide scaffold.[9] This approach was initially developed to increase water solubility and has been expanded to modulate membrane permeability and improve isoform selectivity of sulfonamide-based inhibitors.[9]
4. Can modifying the sulfonamide group improve cell permeability?
Yes, modifying the sulfonamide group can significantly improve cell permeability. A common strategy is to "cap" the secondary sulfonamide with a small alkyl group, such as a methyl group.[1] This modification reduces the polar surface area and prevents ionization, thereby enhancing the compound's ability to cross cell membranes.[1]
5. What is an efflux ratio and how is it determined?
The efflux ratio is a measure of a compound's susceptibility to active efflux by transporters. It is determined using the Caco-2 permeability assay by measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a sulfonamide inhibitor across an artificial lipid membrane.
Methodology:
-
Prepare the Lipid Solution: A common lipid solution consists of 10% lecithin in dodecane.[10]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well of a 96-well hydrophobic PVDF filter plate (donor plate).[5][10] Allow the solvent to evaporate completely.
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS with 5% DMSO).[10]
-
Prepare the Donor Solution: Dissolve the test compound in the same buffer as the acceptor plate to a final concentration of 10 µM.[10]
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate.[10] Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[4][11]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[4][5]
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability of a sulfonamide inhibitor across a human intestinal epithelial cell monolayer, assessing both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable membrane supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer.[2][3] TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω x cm²).[12]
-
Prepare Dosing Solutions: Dissolve the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.[6]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions.
-
Calculate Efflux Ratio: Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).[2]
Visualizations
Caption: Factors influencing the intracellular concentration of a sulfonamide inhibitor.
Caption: Troubleshooting workflow for low cell permeability of sulfonamide inhibitors.
Caption: Key physicochemical properties influencing cell permeability.
References
- 1. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. enamine.net [enamine.net]
- 7. PAMPA | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Refinement of protocols for alkylation of sulfonamide intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of protocols for the alkylation of sulfonamide intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of a primary sulfonamide is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of primary sulfonamides can stem from several factors. Here’s a troubleshooting guide:
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Incomplete Deprotonation: The sulfonamide proton is acidic but requires a sufficiently strong base for complete deprotonation to the more nucleophilic sulfonamide anion.
-
Steric Hindrance: Both the sulfonamide and the alkylating agent can be sterically hindered, slowing down the reaction.
-
Solution: For sterically demanding substrates, increasing the reaction temperature or time may be necessary. Alternatively, using less hindered reagents, if the synthesis allows, can improve yields. Unsubstituted sulfonamides generally provide better yields than more encumbered N-alkyl sulfonamides.[3][4][5]
-
-
Poor Solubility: The sulfonamide starting material may have poor solubility in the reaction solvent, limiting its availability for reaction.
-
Solution: Toluene is a common solvent, but if solubility is an issue, consider alternative solvents or solvent mixtures. For instance, in some protocols, the alcohol reactant itself can be used as the solvent.[2]
-
-
Side Reactions: The alkylating agent might undergo elimination or other side reactions, especially with strong bases and higher temperatures.
-
Solution: Optimize the reaction temperature and consider adding the base portion-wise to maintain a low concentration.
-
Q2: I am observing the formation of dialkylated sulfonamide as a byproduct. How can I favor mono-alkylation?
A2: The formation of dialkylated products is a common issue. Here are some strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the sulfonamide relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors a second alkylation event.
-
Choice of Catalyst: Certain catalytic systems are designed for selective mono-N-alkylation. For example, iridium N-heterocyclic carbene-phosphine complexes and manganese(I) PNP pincer complexes have been reported to be highly selective for mono-alkylation.[1][2]
Q3: My Mitsunobu reaction for sulfonamide alkylation is not working well. What should I check?
A3: The Mitsunobu reaction is a powerful tool for N-alkylation but can be sensitive to reaction conditions.
-
Reagent Quality: Ensure that the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) are of high quality and anhydrous.
-
Solvent: Anhydrous THF or toluene are commonly used solvents. Ensure your solvent is dry.
-
Acidity of Sulfonamide: The pKa of the sulfonamide is crucial. More acidic sulfonamides, like nitrobenzenesulfonamides (Ns), are often used in the Fukuyama-Mitsunobu modification as they are more readily deprotonated.[6][7]
-
Steric Hindrance: Sterically hindered alcohols or sulfonamides can lead to lower yields or require longer reaction times.[8]
-
Work-up: The separation of the product from triphenylphosphine oxide can be challenging.[7] Using polymer-supported triphenylphosphine can simplify purification.
Q4: I am using an alcohol as an alkylating agent in a "borrowing hydrogen" reaction. What are the key parameters to optimize?
A4: Borrowing hydrogen (or hydrogen autotransfer) catalysis is an environmentally friendly method. Key optimization parameters include:
-
Catalyst: Transition metal catalysts based on iridium, manganese, or iron are commonly used.[1][2][9][10] The choice of catalyst and its loading are critical.
-
Base: A base is typically required to facilitate the reaction. Potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK) are often employed.[2][9]
-
Temperature: These reactions are often run at elevated temperatures (e.g., 120-150 °C) to facilitate the hydrogen transfer steps.[1][2]
-
Solvent: Toluene or xylene are common solvents. In some cases, using the alcohol reactant as the solvent can be effective.[2]
Data Presentation: Reaction Conditions for N-Alkylation of Sulfonamides
Table 1: Mono-N-Alkylation of Benzene Sulfonamide with Various Alcohols via Borrowing Hydrogen
| Entry | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzyl alcohol | 1.0 (Iridium complex A) | Cs2CO3 (0.5 eq) | Toluene | 120 | 12 | 95 |
| 2 | 4-Methylbenzyl alcohol | 1.0 (Iridium complex A) | Cs2CO3 (0.5 eq) | Toluene | 120 | 12 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 1.0 (Iridium complex A) | Cs2CO3 (0.5 eq) | Toluene | 120 | 12 | 98 |
| 4 | 2-Phenylethanol | 1.0 (Iridium complex A) | Cs2CO3 (0.5 eq) | Toluene | 120 | 12 | 85 |
Data synthesized from[1]
Table 2: FeCl2-Catalyzed N-Alkylation of Sulfonamides with Benzyl Alcohols
| Entry | Sulfonamide | Benzyl Alcohol | Catalyst (mol%) | Base (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | p-Toluenesulfonamide | Benzyl alcohol | 5 (FeCl2) | 20 (K2CO3) | 135 | 20 | 92 |
| 2 | 4-Bromobenzenesulfonamide | Benzyl alcohol | 5 (FeCl2) | 20 (K2CO3) | 135 | 20 | 90 |
| 3 | Methanesulfonamide | Benzyl alcohol | 5 (FeCl2) | 20 (K2CO3) | 135 | 20 | 95 |
Data synthesized from[9]
Table 3: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide
| Entry | Alcohol | Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzyl alcohol | 5 (Mn(I) PNP precatalyst) | 10 (K2CO3) | Xylenes | 150 | 24 | 86 |
| 2 | 4-Methylbenzyl alcohol | 5 (Mn(I) PNP precatalyst) | 10 (K2CO3) | Xylenes | 150 | 24 | 89 |
| 3 | Ethanol | 5 (Mn(I) PNP precatalyst) | 100 (K2CO3) | Ethanol | 150 | 24 | 82 |
Data synthesized from[2]
Experimental Protocols
General Procedure for Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [2]
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol, unless used as solvent), the Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).
-
Add the solvent (e.g., xylenes, to make a 1 M solution of the sulfonamide). If the alcohol is the solvent, add the appropriate amount.
-
Seal the vessel and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.
General Procedure for Thermal Alkylation of Sulfonamides with Trichloroacetimidates [3][5]
-
To a round-bottom flask equipped with a reflux condenser, add the sulfonamide (1.0 equiv) and toluene.
-
Heat the mixture to reflux.
-
Add the trichloroacetimidate (1.1-1.5 equiv) portion-wise over a set period (e.g., 30 minutes per portion over 2.5 hours) to the refluxing mixture.[3]
-
Continue to reflux the reaction mixture for an additional 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The mixture can be washed with aqueous NaOH solution to remove the trichloroacetamide byproduct.[3]
-
The organic layer is then dried, concentrated, and the product is purified by chromatography.
Visualizations
Caption: General workflow for the catalytic N-alkylation of sulfonamides.
Caption: Troubleshooting logic for low-yield sulfonamide alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ionike.com [ionike.com]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
Strategies to enhance the stability of 4-Bromonaphthalene-1-sulfonamide in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4-Bromonaphthalene-1-sulfonamide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the choice of solvent. Like many sulfonamides, it is susceptible to hydrolysis, particularly under acidic conditions, and can undergo photodegradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the general chemistry of aryl sulfonamides, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be catalyzed by acidic or basic conditions, yielding 4-bromonaphthalene-1-sulfonic acid and ammonia.
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of radical species and subsequent degradation. A common photodegradation product for sulfonamides is the corresponding sulfonic acid.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, compounds of this class are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. It is crucial to determine the empirical solubility for your specific application. Due to potential reactivity, prolonged storage in protic solvents like methanol or ethanol is generally not recommended without stability validation.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare stock solutions in a high-quality, anhydrous polar aprotic solvent such as DMSO. These solutions should be prepared fresh when possible. If storage is necessary, they should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q5: Are there any known incompatibilities with common reagents?
A5: Avoid strong acids and bases, as they can catalyze hydrolysis. Also, be cautious with strong oxidizing and reducing agents. The compatibility with your specific experimental components should always be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in your stock or working solution. | 1. Prepare fresh solutions before each experiment.2. If using stored solutions, perform a quality control check (e.g., by HPLC) to confirm the integrity of the compound.3. Review your solution preparation and storage protocol against the recommendations in the FAQs. |
| Precipitate forms in my aqueous experimental buffer. | Poor aqueous solubility of this compound. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | 1. Decrease the final concentration of the compound in your assay.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final buffer, ensuring it does not exceed the tolerance of your experimental system (typically <1%).3. Evaluate the pH of your buffer; adjusting it towards neutral or slightly basic pH may improve the solubility of some sulfonamides. |
| Appearance of new peaks in my chromatogram during analysis. | The compound is degrading during the experimental procedure or during the analytical process itself. | 1. Minimize the time the compound is in solution before analysis.2. Ensure the mobile phase for chromatography is not strongly acidic or basic.3. Protect samples from light during preparation and while in the autosampler. |
| Variability between different batches of the compound. | Differences in purity or the presence of residual solvents from synthesis. | 1. Source high-purity (>95%) this compound.2. Confirm the identity and purity of each new batch upon receipt via appropriate analytical methods (e.g., NMR, LC-MS, elemental analysis). |
Quantitative Data Summary
| Condition | General Effect on Sulfonamides | Half-life (t½) | Primary Degradation Product |
| Acidic pH (e.g., pH 4) | Increased hydrolysis | Can be significantly shorter, from days to weeks. | Corresponding sulfonic acid |
| Neutral pH (e.g., pH 7) | Generally more stable | Typically > 1 year for many sulfonamides. | Minimal degradation |
| Basic pH (e.g., pH 9) | Generally stable | Typically > 1 year for many sulfonamides. | Minimal degradation |
| UV Light Exposure | Photodegradation | Highly variable, can be on the order of hours with direct, intense exposure. | Corresponding sulfonic acid and other photoproducts |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Objective: To determine suitable solvents for this compound.
-
Materials: this compound, selection of solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, water), vortex mixer, analytical balance, microcentrifuge.
-
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a measured volume of a single solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the vials vigorously for 2 minutes.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, add another measured volume of the solvent and repeat vortexing.
-
Continue this process until the compound is fully dissolved or it becomes apparent that it is poorly soluble at the tested concentrations.
-
For seemingly insoluble samples, centrifuge to confirm the presence of undissolved solid.
-
Protocol 2: Short-Term Stability Assessment in Solution via HPLC
-
Objective: To evaluate the stability of this compound in a chosen solvent over a typical experimental timeframe.
-
Materials: Prepared stock solution of this compound, HPLC system with a UV detector, C18 column, appropriate mobile phase (e.g., a gradient of acetonitrile and water with a small amount of a modifier like formic acid or ammonium acetate).
-
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution into the mobile phase and inject it into the HPLC to obtain an initial chromatogram. Record the peak area of the parent compound.
-
Store the stock solution under desired conditions (e.g., room temperature on the benchtop, protected from light; 4°C in a refrigerator).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), take another aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC.
-
Compare the peak area of the parent compound at each time point to the t=0 peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
-
Calculate the percentage of the compound remaining at each time point.
-
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Troubleshooting decision tree for stability issues.
References
Validation & Comparative
A Comparative Analysis of FABP4 Inhibitors: 4-Bromonaphthalene-1-sulfonamide Derivatives versus BMS309403
For researchers, scientists, and professionals in drug development, the landscape of Fatty Acid-Binding Protein 4 (FABP4) inhibitors is continually evolving. This guide provides a detailed, data-driven comparison of a novel class of inhibitors, naphthalene-1-sulfonamide derivatives, with the well-established FABP4 inhibitor, BMS309403. This comparison is based on their inhibitory potency, selectivity, and the underlying experimental methodologies.
While 4-Bromonaphthalene-1-sulfonamide itself is a key synthetic intermediate, it is the foundation for a series of potent naphthalene-1-sulfonamide derivatives that have demonstrated significant FABP4 inhibitory activity.[1] For the purpose of this guide, we will focus on representative compounds from this series, specifically 16dk and 16do , as described in the work of Gao et al. (2018), and compare them with the widely studied BMS309403.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of the naphthalene-1-sulfonamide derivatives and BMS309403 against FABP4, as well as the related isoforms FABP3 (heart type) and FABP5 (epidermal type), were determined using a competitive fluorescence displacement assay. The resulting inhibition constants (Ki) are summarized below. Lower Ki values indicate higher binding affinity and potency.
| Compound | FABP4 Ki (μM) | FABP3 Ki (μM) | FABP5 Ki (μM) | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) |
| BMS309403 | <0.002[2] | 0.350[2][3] | 0.250[2][3] | >175 | >125 |
| Compound 16dk | 0.023 | >50 | 1.8 | >2174 | 78.3 |
| Compound 16do | 0.028 | >50 | 1.2 | >1786 | 42.9 |
Data for compounds 16dk and 16do are derived from Gao et al. (2018). Data for BMS309403 is from various sources.[2][3]
From the data, it is evident that while BMS309403 exhibits a remarkably low Ki for FABP4, the naphthalene-1-sulfonamide derivatives, 16dk and 16do, also demonstrate potent inhibition in the nanomolar range. Notably, compounds 16dk and 16do show exceptional selectivity against FABP3, a critical factor for avoiding potential cardiotoxicity.
Experimental Protocols
The determination of the inhibitory potency of these compounds relies on a well-established in vitro assay.
Fluorescence Displacement Assay for FABP Inhibition
This assay measures the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding pocket of the FABP protein. A decrease in fluorescence intensity indicates that the test compound is binding to the protein and displacing the probe.
Materials:
-
Recombinant human FABP3, FABP4, and FABP5 proteins
-
1,8-ANS (fluorescent probe)
-
Test compounds (BMS309403, 16dk, 16do) dissolved in DMSO
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
A solution of the FABP protein and 1,8-ANS in assay buffer is prepared and added to the wells of a 384-well plate.
-
Serial dilutions of the test compounds in DMSO are prepared and added to the wells. The final DMSO concentration is kept low (e.g., <2%) to avoid interference with the assay.
-
The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
The fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths for 1,8-ANS.
-
The data is analyzed to determine the concentration of the test compound that causes 50% inhibition of 1,8-ANS binding (IC50).
-
The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
References
Validating the Binding Affinity of 4-Bromonaphthalene-1-sulfonamide using Isothermal Titration Calorimetry: A Comparative Guide
For researchers and professionals in drug development, accurately quantifying the binding affinity of a small molecule to its target protein is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) for validating the binding affinity of 4-Bromonaphthalene-1-sulfonamide, a representative of the versatile sulfonamide class of compounds. We present a comparative analysis with alternative techniques, supported by hypothetical experimental data and detailed protocols.
Quantitative Binding Affinity Data
The following table summarizes the thermodynamic parameters for the binding of this compound and two alternative small molecules to a hypothetical protein kinase. These values are representative of typical small molecule-protein interactions and are presented to illustrate the data obtained from different biophysical techniques.
| Compound | Technique | Dissociation Constant (K D ) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) |
| This compound | ITC | 50 nM | -8.5 | 1.5 | 1.1 |
| Compound A (Alternative Sulfonamide) | ITC | 200 nM | -6.2 | 3.0 | 0.9 |
| Compound B (Non-sulfonamide Inhibitor) | ITC | 10 nM | -10.1 | -0.5 | 1.0 |
| This compound | SPR | 65 nM | Not Determined | Not Determined | Not Determined |
| This compound | MST | 45 nM | Not Determined | Not Determined | Not Determined |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and accuracy of binding affinity studies. Below are the protocols for the key experiments cited.
Isothermal Titration Calorimetry (ITC) Protocol
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2][3]
1. Sample Preparation:
-
Protein: The target protein kinase is dialyzed extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO). The final protein concentration should be accurately determined and is typically in the range of 10-20 µM.[4][5]
-
Ligand: this compound is dissolved in 100% DMSO to create a high-concentration stock solution. This stock is then diluted into the same ITC buffer used for the protein to a final concentration of 100-200 µM. The final DMSO concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.[4]
-
Degassing: Both protein and ligand solutions are degassed for 5-10 minutes immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
2. ITC Experiment:
-
Instrument Setup: The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.
-
Loading: The sample cell (approximately 200 µL) is loaded with the protein solution, and the injection syringe (approximately 40 µL) is loaded with the ligand solution.[4]
-
Titration: An initial injection of 0.4 µL is made to remove any air trapped in the syringe tip, followed by 18-20 subsequent injections of 2 µL each. The spacing between injections is set to allow the signal to return to baseline (e.g., 150 seconds).
-
Control Titration: A control experiment is performed by titrating the ligand into the buffer alone to determine the heat of dilution. This value is then subtracted from the experimental data.
3. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), enthalpy change (ΔH), and stoichiometry (n).[5] The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[2]
Alternative Methodologies: A Brief Overview
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (small molecule) to an immobilized ligand (protein). This technique provides real-time kinetics of binding (association and dissociation rates) from which the K D can be calculated.[6][7]
Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient. A change in the hydration shell, charge, or size of a protein upon ligand binding affects its thermophoretic movement. This change is monitored (often via fluorescence) and plotted against ligand concentration to determine the K D .[6][7]
Comparative Analysis of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding in solution.[8] | Measures change in refractive index upon binding to a surface.[6] | Measures change in molecular movement in a temperature gradient.[6] |
| Key Outputs | K D , ΔH, TΔS, Stoichiometry (n).[3] | K D , k on , k off . | K D . |
| Sample Consumption | Moderate to high (µg to mg). | Low (µg). | Very low (ng to µg). |
| Immobilization | Not required (in-solution). | Protein is immobilized on a sensor chip. | Not required (in-solution), but one molecule needs to be fluorescently labeled or have intrinsic fluorescence. |
| Throughput | Low to medium. | Medium to high. | High. |
| Strengths | Provides a complete thermodynamic profile; label-free and in-solution.[2] | Real-time kinetic data; high sensitivity. | Low sample consumption; tolerant of complex buffers/detergents. |
| Limitations | Requires relatively large amounts of sample; sensitive to buffer mismatches.[4] | Immobilization can affect protein conformation and activity; potential for mass transport limitations. | Requires a fluorescent label if no intrinsic fluorescence is present; sensitive to aggregation. |
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the context of such binding studies, the following diagrams are provided.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Simplified Protein Kinase Signaling Pathway Inhibition.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography studies to confirm the binding mode of 4-Bromonaphthalene-1-sulfonamide derivatives
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a drug candidate is paramount. X-ray crystallography stands as a gold standard in providing high-resolution, three-dimensional insights into these molecular interactions. This guide offers a comparative analysis of X-ray crystallography studies focused on confirming the binding mode of sulfonamide derivatives, a critical class of compounds in medicinal chemistry. Due to the limited availability of public data on 4-bromonaphthalene-1-sulfonamide derivatives, this guide draws upon structurally related sulfonamide and naphthalene-1-sulfonamide derivatives to illustrate the power and process of this technique.
Performance Comparison: Insights from X-ray Crystallography
X-ray crystallography provides invaluable quantitative data that allows for a direct comparison of the binding modes of different sulfonamide derivatives. The table below summarizes key crystallographic data for a selection of sulfonamide-based inhibitors in complex with their protein targets. This data highlights the precision of the technique and reveals the subtle molecular interactions that govern binding affinity and selectivity.
| PDB ID | Target Protein | Ligand/Inhibitor | Resolution (Å) | Key Binding Interactions |
| 8CHL | FKBP12 | Bicyclic Sulfonamide 1 | Not Specified in Snippet | The sulfonamide oxygen atoms mimic the α-keto amide of FK506 and engage in CH···O=S interactions with the protein. The pipecolate core is buried in a hydrophobic pocket.[1][2][3][4] |
| 8CHM | FKBP12 | R-configured Sulfinamide 4b | Not Specified in Snippet | The overall binding mode is minimally perturbed compared to the parent sulfonamide, with the remaining sulfinamide oxygen forming the same S=O···HC interactions with Tyr26, Phe36, and Phe99.[1][3] |
| 8CHI | FKBP12 | Methylated Sulfonimidamide 6a | Not Specified in Snippet | The sulfonimidamide nitrogen can act as a hydrogen bond acceptor. A steric clash is observed due to the methyl group, leading to a twist in the dichlorophenyl ring.[1][2][3] |
| 3K34 | Human Carbonic Anhydrase II | Sulfonamide inhibitor | 0.90 | The inhibitor provides a fourth nonprotein ligand to the active-site zinc.[5] |
| 8CO3 | Human Carbonic Anhydrase XII | Sulfonamide with flexible moieties | 1.68 | The flexible moieties of the sulfonamide derivative adapt their geometry within the enzyme's active center.[6] |
| 6EX1 | Human Carbonic Anhydrase I | Benzylpiperazine-containing sulfonamide | 1.60 | The sulfonamide binds to the zinc ion in the active site.[7] |
| 1BZM | Human Carbonic Anhydrase I | N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide | 2.00 | The sulfonamide drug is complexed to the human carbonic anhydrase I enzyme.[8] |
| 5G01 | Human Carbonic Anhydrase II | Psammaplin C (natural product primary sulfonamide) | 1.40 | The primary sulfonamide group of the natural product inhibits the carbonic anhydrase.[9] |
| 8SCD | Sulfonamide resistance enzyme Sul3 | Reaction intermediate | 2.06 | The structure reveals a reorganization of the p-aminobenzoic acid (pABA) interaction region compared to the wild-type enzyme.[10] |
Experimental Protocols: A Closer Look at the Crystallographic Workflow
The determination of a protein-ligand complex structure by X-ray crystallography involves a multi-step process. The following is a generalized protocol based on common practices reported in the literature for studying sulfonamide derivatives.
Protein Expression and Purification
High-purity protein is a prerequisite for successful crystallization. The target protein (e.g., Carbonic Anhydrase, FKBP12) is typically overexpressed in a suitable host system, such as E. coli, and purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Crystallization
Two primary methods are employed to obtain protein-ligand complex crystals:
-
Co-crystallization: The purified protein is incubated with an excess of the sulfonamide derivative to form the complex in solution prior to setting up crystallization trials.
-
Soaking: Crystals of the apo (ligand-free) protein are grown first and then transferred to a solution containing the sulfonamide derivative, allowing the ligand to diffuse into the crystal lattice and bind to the protein.
Crystallization is typically performed using vapor diffusion methods (hanging or sitting drop) where a drop containing the protein-ligand complex is equilibrated against a reservoir solution containing a precipitant. This process slowly increases the concentration of the protein and precipitant, leading to the formation of well-ordered crystals.
X-ray Diffraction Data Collection
Single crystals are cryo-cooled in liquid nitrogen to minimize radiation damage during data collection. X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
Structure Determination and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using molecular replacement if a homologous structure is available, or by experimental phasing methods. An initial model of the protein-ligand complex is built into the electron density map. This model is then refined iteratively, alternating between manual model building and automated refinement to improve the fit of the model to the experimental data. The final refined structure provides the atomic coordinates of the protein and the bound ligand, revealing the precise binding mode.
Caption: Workflow of X-ray crystallography for determining protein-ligand complex structures.
Alternative Methods for Binding Mode Analysis
While X-ray crystallography provides unparalleled atomic-level detail, other biophysical and computational techniques can offer complementary information and are often used in parallel to validate findings.
Comparison of Techniques for Binding Mode Analysis
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding pose, and specific molecular interactions. | Atomic-level detail, unambiguous determination of binding mode. | Requires well-diffracting crystals, which can be challenging to obtain. The crystal packing may influence the observed conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, determination of the binding interface, and insights into the dynamics of the interaction in solution. | Provides information in solution, can study dynamic systems and weak interactions. | Generally limited to smaller proteins, requires isotopic labeling for detailed structural studies. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy, and stoichiometry). | Provides a complete thermodynamic profile of the interaction, label-free, and in-solution. | Does not provide direct structural information on the binding mode. |
| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (association and dissociation rates) and binding affinity. | Real-time analysis, high sensitivity, and requires small amounts of sample. | Immobilization of one binding partner may affect its conformation and binding properties. Does not provide structural details. |
| Computational Docking | Prediction of the preferred binding pose and estimation of the binding affinity. | Fast and cost-effective, can screen large libraries of compounds. | Accuracy is dependent on the scoring function and the treatment of protein flexibility. Predictions require experimental validation. |
References
- 1. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
Unveiling the Selectivity of Naphthalene-1-Sulfonamide Derivatives for FABP4 Over FABP3: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of naphthalene-1-sulfonamide derivatives reveals significant selectivity for Fatty Acid Binding Protein 4 (FABP4) over its cardiac counterpart, FABP3. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding affinities, experimental protocols, and associated signaling pathways, underscoring the potential of this chemical scaffold in developing targeted therapeutics for metabolic and inflammatory diseases.
Fatty acid binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism. FABP4, predominantly expressed in adipocytes and macrophages, has emerged as a key regulator in metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis. Conversely, FABP3 is highly expressed in the heart muscle, where its inhibition can lead to cardiotoxicity. Therefore, the development of FABP4 inhibitors with high selectivity over FABP3 is a critical objective in drug discovery. This guide focuses on the comparative selectivity of naphthalene-1-sulfonamide derivatives, a promising class of FABP4 inhibitors.
Quantitative Analysis of Binding Affinity
| Compound | Target | Kᵢ (μM) | Selectivity (FABP3 Kᵢ / FABP4 Kᵢ) |
| Compound 10g | FABP4 | 0.51 | 64.7 |
| FABP3 | 33.01 | ||
| Data sourced from studies on naphthalene-1-sulfonamide derivatives as FABP4 inhibitors.[1] |
The data clearly demonstrates that Compound 10g, a naphthalene-1-sulfonamide derivative, exhibits a significant preference for inhibiting FABP4, with a selectivity ratio of nearly 65-fold over FABP3. This level of selectivity is a promising indicator for minimizing potential cardiac side effects.
Experimental Protocols
The determination of the binding affinity of these inhibitors is typically achieved through a competitive fluorescence displacement assay. This method provides a robust and high-throughput means of assessing the potency of compounds against FABP isoforms.
Fluorescence Displacement Assay Protocol
-
Protein Preparation: Recombinant human FABP3 and FABP4 proteins are expressed and purified.
-
Fluorescent Probe: 1-Anilinonaphthalene-8-sulfonic acid (ANS) is a fluorescent probe that binds to the fatty acid-binding pocket of FABPs, resulting in a significant increase in fluorescence intensity.
-
Assay Principle: The assay measures the ability of a test compound to displace ANS from the FABP binding pocket, leading to a decrease in fluorescence.
-
Procedure:
-
A solution of the FABP protein (e.g., 2 μM) and ANS (e.g., 1 μM) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.005% Triton X-100) is prepared.
-
Serial dilutions of the test compound (e.g., from 0.01 μM to 100 μM) are added to the protein-probe mixture in a 96-well plate.
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Fluorescence intensity is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 480 nm).
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve. The inhibitory constant (Kᵢ) is then determined using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathways of FABP4 and FABP3.
Caption: Workflow for the fluorescence displacement assay.
References
A Researcher's Guide to the Identity and Purity Confirmation of 4-Bromonaphthalene-1-sulfonamide via HPLC-MS
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), for the identity and purity verification of 4-Bromonaphthalene-1-sulfonamide.
This compound is an aromatic sulfonamide derivative. Given the critical role of sulfonamides in various research and pharmaceutical applications, ensuring the compound's integrity is paramount.[1] HPLC-MS stands out as a premier analytical technique due to its exceptional sensitivity and specificity, allowing for the simultaneous separation, identification, and quantification of the target compound and any potential impurities.[1]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for method development. Key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 90766-48-6 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO₂S | [2][3] |
| Molecular Weight | 286.15 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| Typical Purity | ≥95% | [2][3] |
| Physical Form | Solid | [2] |
Detailed Experimental Protocol: HPLC-MS Analysis
This section outlines a robust protocol for the analysis of this compound.
1. Instrumentation:
-
An HPLC system equipped with a binary pump, autosampler, and column oven.
-
A mass spectrometer with an Electrospray Ionization (ESI) source.
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (10 µg/mL): Prepare the sample to be tested in the same manner as the working standard.
4. HPLC-MS Conditions: The following table details the optimized parameters for the chromatographic separation and mass spectrometric detection. For sulfonamide analysis, a reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous component with a small amount of acid (like formic acid) and an organic solvent such as acetonitrile or methanol.[4][5][6]
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) |
| Expected Ion [M+H]⁺ | m/z 285.96 / 287.96 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
5. Data Interpretation:
-
Identity Confirmation: The identity is confirmed if the retention time of the major peak in the sample chromatogram matches that of the reference standard. Further confirmation is achieved by verifying that the mass spectrum of this peak shows the expected isotopic pattern for the protonated molecule [M+H]⁺ at m/z ~286 and ~288.
-
Purity Assessment: The purity is calculated using the area percentage method from the chromatogram. Purity (%) = (Area of the main peak / Total area of all peaks) x 100. This assumes all impurities have a similar response factor.
Workflow for HPLC-MS Analysis
The logical flow from sample preparation to final data analysis is depicted in the diagram below.
Caption: Experimental workflow for identity and purity analysis by HPLC-MS.
Comparison with Alternative Analytical Methods
While HPLC-MS is highly effective, other methods can also be employed for the analysis of sulfonamides. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight information for definitive identification.[1] | Higher equipment cost and complexity. |
| HPLC-UV/FLD | Chromatographic separation followed by UV-Vis or fluorescence detection.[4][8] | Robust, widely available, and cost-effective. Fluorescence detection can be very sensitive for certain compounds.[9] | Less selective than MS; co-eluting impurities can interfere.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Limited applicability for non-volatile or thermally labile compounds like many sulfonamides without derivatization.[1] |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Simple, rapid, and low-cost screening tool.[10] | Low resolution and sensitivity; primarily qualitative. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency and low sample/reagent consumption.[7] | Can have lower sensitivity and reproducibility compared to HPLC. |
| Spectrophotometry | Measures light absorption after a color-forming reaction (e.g., Bratton-Marshall).[10] | Simple and inexpensive for quantification. | Lacks specificity; susceptible to interference from other primary aromatic amines.[10] |
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. This compound | 90766-48-6 [sigmaaldrich.com]
- 3. 4-bromo-naphthalene-1-sulfonic acid amide 95% | CAS: 90766-48-6 | AChemBlock [achemblock.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Cross-reactivity profile of 4-Bromonaphthalene-1-sulfonamide against other proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 4-Bromonaphthalene-1-sulfonamide, a key intermediate in the synthesis of potent inhibitors of Fatty Acid Binding Protein 4 (FABP4). Due to the limited publicly available broad-panel screening data for this compound itself, this guide leverages data from structurally related naphthalene-1-sulfonamide derivatives and other known FABP4 inhibitors to provide a comprehensive overview of expected selectivity and potential off-target interactions.
Introduction to this compound and its Primary Target
This compound serves as a crucial building block for a class of potent and selective inhibitors targeting Fatty Acid Binding Protein 4 (FABP4).[1] FABP4 is a key regulator of glucose and lipid metabolism and is implicated in inflammatory processes, making it a therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. The naphthalene-1-sulfonamide scaffold has been identified as a promising pharmacophore for the development of selective FABP4 inhibitors.[1]
Understanding the cross-reactivity profile of compounds based on this scaffold is critical for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide compares the selectivity of naphthalene-1-sulfonamide derivatives against other members of the FABP family and provides an overview of the experimental methodologies used to determine such profiles.
Cross-Reactivity Profile: A Comparative Analysis
The primary off-targets of concern for FABP4 inhibitors are other members of the FABP family, especially FABP3 (heart-type) and FABP5 (epidermal-type), due to structural similarities in the ligand-binding pocket. Inhibition of FABP3, in particular, has been linked to potential cardiac side effects.
The following table summarizes the inhibitory activity and selectivity of representative naphthalene-1-sulfonamide derivatives and other notable FABP4 inhibitors.
Table 1: Comparative Inhibitory Activity of FABP4 Inhibitors
| Compound/Derivative | Primary Target(s) | IC50 / Kᵢ (FABP4) | Selectivity vs. FABP3 | Selectivity vs. FABP5 | Reference Compound(s) |
| Naphthalene-1-sulfonamide Derivatives | FABP4 | Nanomolar range | High | Moderate to High | BMS309403 |
| BMS309403 | FABP4 | < 2 nM (Kᵢ) | >100-fold | >100-fold | N/A |
| Compound 2 (triazolopyrimidine derivative) | FABP4/5 | 0.01 µM (Kᵈ) | >100-fold | Dual inhibitor | N/A |
| Compound 3 (triazolopyrimidine derivative) | FABP4/5 | 0.02 µM (Kᵈ) | >100-fold | Dual inhibitor | N/A |
Data for naphthalene-1-sulfonamide derivatives is generalized from published studies on analogs. Specific values for this compound are not available.
Experimental Protocols for Determining Cross-Reactivity
Several experimental techniques are employed to assess the selectivity of a compound against a broad range of potential off-targets. Below are detailed methodologies for key assays.
Kinase Selectivity Profiling
Kinase inhibitor profiling is crucial as many small molecules unintentionally interact with the ATP-binding site of kinases.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
-
Compound Preparation: The test compound (e.g., a derivative of this compound) is serially diluted to the desired concentrations.
-
Kinase Reaction: A panel of recombinant kinases is incubated with their respective substrates and ATP in the presence of the test compound or vehicle control.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and trigger a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Methodology: Western Blot-Based CETSA®
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified by Western blotting using a target-specific antibody.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Affinity Chromatography-Mass Spectrometry
This technique identifies proteins from a cell lysate that bind to an immobilized ligand.
Methodology: Compound-Immobilized Affinity Chromatography
-
Matrix Preparation: this compound or a derivative is chemically coupled to a solid support (e.g., agarose beads).
-
Cell Lysate Incubation: The immobilized compound is incubated with a cell lysate to allow for protein binding.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of this compound.
Caption: Workflow for assessing the cross-reactivity of a compound.
Caption: Simplified FABP4 signaling pathway and point of inhibition.
Conclusion
While direct, comprehensive cross-reactivity data for this compound is limited, the analysis of its derivatives strongly suggests a high degree of selectivity for FABP4 over other FABP isoforms, particularly FABP3. Researchers and drug developers utilizing this scaffold should prioritize comprehensive selectivity profiling, employing methods such as broad-panel kinase screening, CETSA®, and affinity-based proteomics to fully characterize the off-target interaction profile. This proactive approach will de-risk drug development programs and lead to the creation of safer and more effective therapeutic agents targeting FABP4.
References
Comparative Analysis of Naphthalene-1-sulfonamide Analogs as Fatty Acid-Binding Protein 4 (FABP4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to FABP4 and Naphthalene-1-sulfonamide Inhibitors
Fatty acid-binding protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, plays a crucial role in lipid metabolism and inflammatory processes.[1][2] Its involvement in the pathophysiology of type 2 diabetes, atherosclerosis, and other metabolic diseases has made it an attractive target for drug discovery.[1][2][3] Naphthalene-1-sulfonamide derivatives have emerged as a novel class of potent and selective FABP4 inhibitors, demonstrating significant potential in preclinical studies.[1][2] These compounds have been shown to improve glucose and lipid metabolism, enhance insulin sensitivity, and ameliorate hepatic steatosis in obese diabetic mouse models.[2][4]
Structure-Activity Relationship (SAR) of Naphthalene-1-sulfonamide Analogs
The following table summarizes the SAR of key naphthalene-1-sulfonamide analogs as FABP4 inhibitors, based on available data. The core structure consists of a naphthalene-1-sulfonamide moiety with various substituents.
| Compound ID | R1 (Naphthalene Ring) | R2 (Sulfonamide Nitrogen) | FABP4 Ki (μM) | Selectivity vs. FABP3 | Key SAR Observations |
| Lead Compound | H | Phenyl | 0.34 | Low | Initial hit compound with moderate potency but low selectivity. |
| 16dk | H | 2-fluoro-6-methylphenyl | Potent (equivalent to or better than BMS309403) | High | Introduction of fluorine and methyl groups at specific positions on the phenyl ring significantly enhances potency and selectivity.[1][2][4] |
| 16do | H | 2,6-difluorophenyl | Potent (equivalent to or better than BMS309403) | High | Di-substitution with fluorine at the ortho positions of the phenyl ring is favorable for activity.[1][2][4] |
| 16du | H | 2-chloro-6-methylphenyl | Potent (equivalent to or better than BMS309403) | High | Substitution with other halogens in combination with a methyl group also yields potent inhibitors.[1][2][4] |
Note: Specific Ki values for compounds 16dk, 16do, and 16du are not publicly available in the abstracts, but their potency is described as equivalent to or better than the known FABP4 inhibitor BMS309403.[1][2][4]
Experimental Protocols
General Synthesis of Naphthalene-1-sulfonamide Analogs
The synthesis of naphthalene-1-sulfonamide derivatives generally starts from a naphthalene precursor. For analogs with substitutions on the naphthalene ring, a corresponding substituted naphthalene is used. The following is a generalized synthetic scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubchase.com [pubchase.com]
In Vivo Efficacy of Naphthalene-1-Sulfonamide Derivatives in db/db Mice: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the In Vivo Validation of Naphthalene-1-Sulfonamide Derivatives as Potent Metabolic Regulators in db/db Mouse Models.
This publication provides a comparative analysis of the in vivo efficacy of naphthalene-1-sulfonamide derivatives, a promising class of compounds targeting key proteins in metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for type 2 diabetes and related metabolic disorders. The focus is on their performance in the widely accepted db/db mouse model of type 2 diabetes, with a particular emphasis on derivatives acting as inhibitors of Fatty Acid Binding Protein 4 (FABP4) and Protein Tyrosine Phosphatase 1B (PTP1B).
Introduction
The prevalence of type 2 diabetes and associated metabolic disorders necessitates the development of novel therapeutic strategies. Naphthalene-1-sulfonamide derivatives have emerged as a versatile scaffold for designing potent and selective inhibitors of critical metabolic targets. This guide synthesizes available preclinical data on the in vivo efficacy of these derivatives in db/db mice, a model that recapitulates many of the key features of human type 2 diabetes, including obesity, hyperglycemia, and insulin resistance. We present a comparative look at their performance against other relevant inhibitors and provide detailed experimental context.
Comparative Efficacy of Naphthalene-1-Sulfonamide Derivatives and Alternatives in db/db Mice
The following table summarizes the in vivo efficacy of representative naphthalene-1-sulfonamide derivatives and other comparator compounds in db/db mice. The data highlights key metabolic parameters, offering a quantitative comparison of their therapeutic potential.
| Compound/Treatment | Target | Dose | Duration | Fasting Blood Glucose Reduction | Serum Insulin Reduction | Triglyceride (TG) Reduction | Total Cholesterol (TC) Reduction | Reference |
| Compound 16dk (Naphthalene-1-sulfonamide derivative) | FABP4 | 10 mg/kg/day | 4 weeks | Significant decrease | Data not specified | Significant decrease | Significant decrease | [1][2] |
| Compound 16do (Naphthalene-1-sulfonamide derivative) | FABP4 | 10 mg/kg/day | 4 weeks | Significant decrease | Data not specified | Significant decrease | Significant decrease | [1][2] |
| BMS309403 | FABP4 | Not specified in direct comparison | Not specified | Known FABP4 inhibitor for reference | Known FABP4 inhibitor for reference | Known FABP4 inhibitor for reference | Known FABP4 inhibitor for reference | [1][2] |
| PTP1B Antisense Oligonucleotide (ASO) | PTP1B | 50 mg/kg | 2 weeks | Normalized to lean control levels | Significant decrease | Data not specified | Data not specified | [3] |
| Pongamol | PTP1B | 100 mg/kg/day | 10 days | 35.7% (P<0.01) | Data not specified | Data not specified | Data not specified | [4] |
| Karanjin | PTP1B | 100 mg/kg/day | 10 days | 30.6% (P<0.01) | Data not specified | Data not specified | Data not specified | [4] |
Signaling Pathways
To understand the mechanism of action of these compounds, it is crucial to visualize their role in relevant signaling pathways.
Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Caption: Role of FABP4 in lipid metabolism and inflammation.
Experimental Protocols
The following provides a generalized, detailed methodology for in vivo validation studies in db/db mice, based on common practices in the cited research.
1. Animal Model:
-
Strain: Male C57BL/6J-leprdb/leprdb (db/db) mice and their lean littermates (db/m) are used as the diabetic and control groups, respectively.
-
Age: Studies are typically initiated in mice aged 6-8 weeks, when they exhibit pronounced hyperglycemia and obesity.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Drug Administration:
-
Formulation: The naphthalene-1-sulfonamide derivatives are typically formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution of saline with a solubilizing agent like DMSO.
-
Route of Administration: Oral gavage is a common route for daily administration to mimic clinical application.
-
Dosing: The dosage is determined based on preliminary pharmacokinetic and pharmacodynamic studies. For example, a dose of 10 mg/kg/day has been used for FABP4 inhibitors.[1][2]
-
Treatment Duration: A typical treatment period ranges from 4 to 8 weeks to observe significant effects on metabolic parameters.
3. Measurement of Metabolic Parameters:
-
Fasting Blood Glucose: Blood samples are collected from the tail vein after an overnight fast (typically 12-16 hours). Glucose levels are measured using a standard glucometer.
-
Serum Insulin: Blood is collected and centrifuged to obtain serum. Insulin levels are determined using a commercially available ELISA kit.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a shorter fasting period (e.g., 4-6 hours), mice receive an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the GTT.
-
-
Serum Lipid Profile: Serum levels of triglycerides (TG) and total cholesterol (TC) are measured using commercially available enzymatic kits.
-
Body Weight and Food Intake: Body weight and food consumption are monitored regularly throughout the study.
4. Tissue Analysis:
-
At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for further analysis, including Western blotting to assess protein expression and phosphorylation levels in key signaling pathways (e.g., Akt, IRS-1) and histological analysis to assess tissue morphology (e.g., hepatic steatosis).
5. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as Student's t-test or one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
Experimental Workflow
Caption: General experimental workflow for in vivo studies in db/db mice.
Conclusion
Naphthalene-1-sulfonamide derivatives represent a promising therapeutic avenue for the treatment of type 2 diabetes and related metabolic disorders. In vivo studies in db/db mice have demonstrated their ability to significantly improve hyperglycemia and dyslipidemia. This guide provides a valuable resource for researchers by consolidating efficacy data, outlining key signaling pathways, and detailing standardized experimental protocols. The continued investigation of this class of compounds is warranted to further elucidate their therapeutic potential and advance the development of novel treatments for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticoagulant Properties of Naphthalene Sulfonamides and Metformin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant effects of two distinct classes of compounds: naphthalene sulfonamides and metformin analogues. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform research and development in the field of anticoagulation. While metformin is a well-established antidiabetic agent with known pleiotropic effects, including those on hemostasis, naphthalene sulfonamides represent a diverse chemical space with emerging evidence of anticoagulant potential. This guide will objectively compare their performance based on current scientific literature.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anticoagulant effects of select naphthalene sulfonamides and metformin analogues. It is important to note that the data for naphthalene sulfonamides is currently limited to a specific series of Factor Xa inhibitors, while a broader range of anticoagulant activities has been reported for various metformin analogues.
Table 1: Anticoagulant Activity of Naphthalene Sulfonamide Derivatives
| Compound | Target | IC50 (nM) | Prothrombin Time (PT) Prolongation | Reference |
| YM-169964 (5h) | Factor Xa | 3.9 | 9.6-fold increase (ex vivo, 3 mg/kg oral dose in squirrel monkeys) | [1] |
Table 2: Anticoagulant Activity of Metformin and its Analogues
| Compound | Assay | Effect | Mechanism of Action | Reference |
| Metformin | Platelet Aggregation | Inhibition of collagen-induced aggregation | Inhibition of mitochondrial complex I, prevention of mtDNA release | |
| Metformin | Thrombin Activity | Inhibition | Direct interaction | |
| Sulfonamide-based Metformin Analogues | Intrinsic Coagulation Pathway | Inhibition (stronger than metformin) | Not fully elucidated | |
| Sulfonamide-based Metformin Analogues | Factor X Activity | Decreased activity | Direct or indirect inhibition | |
| Sulfonamide-based Metformin Analogues | Clot Formation | Significant prolongation of onset | Inhibition of intrinsic pathway and fibrin polymerization |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel anticoagulant compounds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids to activate the contact-dependent factors of the intrinsic pathway. The clotting cascade is then initiated by the addition of calcium chloride, and the time taken for a fibrin clot to form is measured.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.
-
Assay Performance: a. Pre-warm the platelet-poor plasma and aPTT reagent (containing a contact activator and phospholipids) to 37°C. b. Mix equal volumes of plasma and aPTT reagent in a test tube and incubate at 37°C for a specified time (e.g., 3-5 minutes). c. Add a pre-warmed solution of calcium chloride (e.g., 25 mM) to the mixture and simultaneously start a timer. d. Record the time in seconds for the formation of a visible fibrin clot.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[2]
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to platelet-poor plasma to initiate the extrinsic pathway. The time required for clot formation is then measured.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay.
-
Assay Performance: a. Pre-warm the platelet-poor plasma and PT reagent (thromboplastin and calcium chloride) to 37°C. b. Add the PT reagent to the plasma sample in a test tube. c. Start a timer immediately upon the addition of the reagent. d. Record the time in seconds for the formation of a fibrin clot.
Thrombin Generation Assay (TGA)
The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin.
Principle: The coagulation cascade is initiated in platelet-poor or platelet-rich plasma by the addition of a trigger (e.g., tissue factor and phospholipids). The generation of thrombin over time is monitored using a fluorogenic or chromogenic substrate that is cleaved by thrombin, releasing a detectable signal.
Procedure:
-
Sample Preparation: Prepare platelet-poor or platelet-rich plasma from citrated whole blood.
-
Assay Performance: a. In a microplate well, add the plasma sample. b. Add the trigger solution containing tissue factor and phospholipids. c. Add a solution containing the fluorogenic or chromogenic thrombin substrate and calcium chloride to initiate the reaction. d. Immediately place the microplate in a reader that measures the fluorescence or absorbance at regular intervals over a set period (e.g., 60 minutes) at 37°C. e. The rate of substrate cleavage is proportional to the concentration of active thrombin. The data is used to generate a thrombogram, from which parameters like lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Coagulation Cascade and Targets of Investigated Compounds.
Caption: Experimental Workflows for Key Anticoagulation Assays.
Discussion and Future Directions
The available data indicates that both naphthalene sulfonamides and metformin analogues possess anticoagulant properties, albeit through potentially different primary mechanisms.
Naphthalene Sulfonamides: The investigated series of naphthalene sulfonamides demonstrates potent and specific inhibition of Factor Xa.[1] The high potency of compounds like YM-169964 suggests that this chemical scaffold is a promising starting point for the development of novel oral anticoagulants. However, the current body of literature is limited to this specific class of Factor Xa inhibitors. Further research is needed to explore the anticoagulant potential of a wider range of naphthalene sulfonamide derivatives and to evaluate their effects on other coagulation factors and global coagulation assays such as aPTT and thrombin generation.
Metformin Analogues: Novel sulfonamide-based metformin analogues have shown enhanced anticoagulant effects compared to the parent drug. Their ability to inhibit the intrinsic coagulation pathway and Factor X, as well as prolong clot formation, highlights their potential as dual-action agents with both antidiabetic and antithrombotic properties. The mechanism appears to be multifactorial, including inhibition of platelet activation and direct effects on coagulation factors. Further studies are warranted to elucidate the precise molecular targets and to optimize the anticoagulant profile of these analogues while maintaining their beneficial metabolic effects.
Direct comparative studies between naphthalene sulfonamides and metformin analogues are currently lacking in the scientific literature. Based on the available data, the studied naphthalene sulfonamides appear to be highly potent and specific inhibitors of a single coagulation factor (Factor Xa), a characteristic of many modern direct oral anticoagulants. In contrast, metformin and its analogues seem to exert a broader, less specific anticoagulant effect, potentially impacting multiple components of the coagulation cascade and platelet function.
For researchers and drug development professionals, both classes of compounds present unique opportunities. Naphthalene sulfonamides offer a promising scaffold for the design of highly targeted anticoagulants. Metformin analogues, on the other hand, could lead to the development of novel therapies for patients with metabolic disorders who are also at high risk of thrombotic events. Future research should focus on expanding the library of tested compounds in both classes, performing head-to-head comparative studies, and conducting in vivo experiments to validate their efficacy and safety as anticoagulants.
References
- 1. Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors based on naphthoanilide and naphthalensulfonanilide templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Bromo-Naphthalene Scaffold: A Superior Framework for Inhibitor Design
A comprehensive analysis of the bromo-naphthalene scaffold reveals distinct advantages in the design of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative overview of its performance against alternative scaffolds, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their quest for next-generation therapeutics.
The strategic incorporation of a bromo-naphthalene moiety into inhibitor design offers a compelling combination of structural rigidity, enhanced binding interactions, and favorable pharmacokinetic properties. This scaffold has demonstrated significant potential in the development of inhibitors for diverse target classes, including kinases, bromodomains, and peptidyl arginine deiminases (PADs).
Key Advantages of the Bromo-Naphthalene Scaffold
The bromo-naphthalene scaffold confers several key advantages that contribute to its efficacy in inhibitor design:
-
Enhanced Binding Affinity through Halogen Bonding: The bromine atom is a potent halogen bond donor. This non-covalent interaction involves the favorable interaction between the electropositive region on the bromine atom (the σ-hole) and a nearby electronegative atom (e.g., oxygen, nitrogen, or sulfur) in the target protein's binding pocket. This additional interaction can significantly increase the binding affinity and residence time of the inhibitor, leading to improved potency.
-
Increased Lipophilicity and Cell Permeability: The introduction of a bromine atom increases the lipophilicity of the molecule. This property can enhance the inhibitor's ability to cross cellular membranes and reach its intracellular target, a crucial factor for efficacy in cell-based assays and in vivo models.
-
Structural Rigidity and Pre-organization: The naphthalene core provides a rigid and planar scaffold. This inherent rigidity reduces the entropic penalty upon binding to the target protein, as the molecule is already in a more pre-organized conformation for binding. This can lead to higher binding affinities compared to more flexible scaffolds.
-
π-π Stacking Interactions: The aromatic nature of the naphthalene ring system allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site of the target protein. These interactions contribute to the overall binding energy and stability of the inhibitor-protein complex.
-
Metabolic Stability: In certain contexts, the presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life of the compound in vivo.
Comparative Performance Analysis
The advantages of the bromo-naphthalene scaffold are evident when its performance is compared with other structural motifs in inhibitor design.
Peptidyl Arginine Deiminase (PAD) Inhibitors
A study focused on the development of potent PAD inhibitors highlighted the superiority of the naphthalene scaffold over other aromatic systems. The data below illustrates the inhibitory activity of compounds with different scaffolds against PAD1 and PAD4.
| Compound ID | Scaffold | Substituent | PAD1 IC50 (μM) | PAD4 IC50 (μM) |
| 1 | Naphthalene | OH | 0.273 | 0.204 |
| 2 | Biphenyl | OH | 0.612 | 0.524 |
| 3 | Benzene | OH | 1.25 | 0.836 |
| 4 | Naphthalene | Br | 0.458 | 0.393 |
Data synthesized from a comparative study on PAD inhibitors.
As the data indicates, the naphthalene-based inhibitors (compounds 1 and 4 ) consistently demonstrated superior potency against both PAD1 and PAD4 compared to the biphenyl and benzene scaffolds. Notably, the hydroxyl-substituted naphthalene inhibitor (1 ) showed the highest potency, while the bromo-substituted analogue (4 ) also exhibited strong inhibition, outperforming the other scaffolds. This suggests that the rigid and extended aromatic system of naphthalene is crucial for effective binding to the PAD active site.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of inhibitors incorporating the bromo-naphthalene scaffold.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (bromo-naphthalene inhibitors and comparators) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
BRD4 Bromodomain Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of inhibitors to the BRD4 bromodomain.
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Add the GST-BRD4(BD1) protein and the test compounds at various concentrations to a 384-well ProxiPlate.
-
Incubate for 15 minutes at room temperature.
-
Add the biotinylated histone H4 peptide and incubate for another 15 minutes at room temperature.
-
Add the anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads and incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
In the absence of an inhibitor, the binding of the BRD4 protein to the histone peptide brings the Donor and Acceptor beads into proximity, generating a signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.
-
Calculate the percentage of inhibition and determine the IC50 values.
Peptidyl Arginine Deiminase 4 (PAD4) Inhibition Assay (Fluorescence-based)
This assay measures the activity of PAD4 by detecting the conversion of a substrate to its product.
Materials:
-
Recombinant human PAD4
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Ammonia detection reagent (e.g., containing o-phthalaldehyde and sulfite)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl2, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Fluorometric microplate reader
Procedure:
-
Add the PAD4 enzyme and test compounds at various concentrations to a 96-well plate.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and add the ammonia detection reagent.
-
Incubate for a further 20 minutes at 37°C to allow for the development of the fluorescent product.
-
Measure the fluorescence intensity at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.
-
The fluorescence intensity is proportional to the amount of ammonia produced, which reflects the PAD4 activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to inhibitor design and evaluation.
Caption: General Kinase Inhibition Pathway
Caption: BRD4 Inhibition Workflow
Caption: Advantages of Bromo-Naphthalene Scaffold
A Comparative Guide to the Antibacterial Properties of 4-Bromonaphthalene-1-sulfonamide and Commercial Sulfa Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comparative framework and procedural guide. As of the date of publication, there is no publicly available experimental data on the antibacterial properties of 4-Bromonaphthalene-1-sulfonamide. The quantitative data presented for known sulfa drugs is for comparative context and is compiled from existing literature.
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is critical for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][4]
While the development of antibiotic resistance has limited the use of older sulfonamides, the chemical scaffold remains a valuable starting point for the development of new therapeutic agents.[5] this compound is a compound that combines the sulfonamide functional group with a naphthalene moiety. Naphthalene derivatives themselves have been explored for a variety of biological activities, including antimicrobial properties.[6] This guide provides a framework for benchmarking the potential antibacterial properties of this compound against established sulfa drugs like sulfamethoxazole and sulfadiazine.
Quantitative Comparison of Antibacterial Activity
A crucial metric for evaluating the efficacy of an antibacterial compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[7] The table below provides a template for comparing the MIC values of this compound against two widely used sulfa drugs. The data for sulfamethoxazole and sulfadiazine are representative values sourced from published studies and can vary based on the specific bacterial strain and testing conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus | Escherichia coli | |
| This compound | Data Not Available | Data Not Available |
| Sulfamethoxazole | ≤0.25 - >128 | 16 - >1024 |
| Sulfadiazine | 32 - 128 | 45 - 90 |
Note: The MIC values for known sulfa drugs can exhibit a wide range depending on the resistance profile of the bacterial isolate.
Experimental Protocols
Standardized methods are critical for the accurate assessment and comparison of antibacterial properties. The following are detailed protocols for two of the most common methods used in antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compound (this compound) and reference sulfa drugs
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test and reference compounds. Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Kirby-Bauer Disk Diffusion Test
This is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compound and reference sulfa drugs
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Visualizations
Signaling Pathway: Bacterial Folate Biosynthesis
The antibacterial action of sulfonamides is due to their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA, RNA, and protein synthesis in bacteria.
Figure 1. Mechanism of action of sulfonamides via competitive inhibition of the bacterial folate biosynthesis pathway.
Experimental Workflow: Antibacterial Susceptibility Testing
The general workflow for determining the antibacterial properties of a novel compound involves several key steps, from initial screening to quantitative assessment.
Figure 2. A generalized workflow for the in vitro evaluation of the antibacterial properties of a novel compound.
Conclusion and Future Directions
This guide outlines the established methodologies for comparing the antibacterial efficacy of a novel compound, this compound, against known sulfa drugs. While no specific data for this compound is currently available, the provided protocols and comparative framework establish a clear path for its evaluation. The structural combination of a sulfonamide and a naphthalene moiety suggests that this compound could potentially exhibit interesting biological activity.
Future research should focus on synthesizing and experimentally evaluating this compound to determine its MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Such studies are essential to ascertain its potential as a novel antibacterial agent and to understand its spectrum of activity in comparison to existing sulfonamides.
References
Comparative study of oxidative degradation of different aminobenzene sulfonamides
A Comparative Analysis of Oxidative Degradation of Aminobenzene Sulfonamides
An Objective Guide for Researchers and Drug Development Professionals
The widespread use of aminobenzene sulfonamides and their subsequent environmental persistence has necessitated the development of effective degradation strategies. This guide provides a comparative analysis of various oxidative degradation methods for commonly studied sulfonamides, including sulfamethoxazole (SMX), sulfadiazine (SDZ), sulfamethizole (SML), and sulfamethazine (SMZ). The following sections present quantitative data from diverse advanced oxidation processes (AOPs), detailed experimental protocols, and visual representations of degradation pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Degradation Efficiency
The efficacy of different AOPs in degrading aminobenzene sulfonamides varies significantly depending on the specific sulfonamide, the oxidant used, and the reaction conditions. The following tables summarize the degradation performance of several oxidative systems.
Table 1: Degradation of Sulfamethazine (SMZ) using different Fe/sulfite systems.
| Oxidative System | Degradation Percentage after 10 min | Degradation Percentage after 60 min |
| Fe(0)/sulfite | ~55% | 56.3% |
| Fe(II)/sulfite | ~40% | 43.7% |
| Fe(III)/sulfite | ~30% | 35.7% |
| Fe(VI)/sulfite | >95% (within 5 min) | 86.9% |
Data sourced from a study on advanced oxidation technologies using Fe(0–VI)/sulfite systems.[1][2]
Table 2: Comparative degradation of different sulfonamides via electrochemical oxidation.
| Sulfonamide | Degradation Rate Order | TOC Removal Efficiency Order |
| Sulfadiazine (SDZ) | SMT > SDZ, SDM, SMD | SDZ > SMT > SMD > SDM |
| Sulfamethazine (SMT) | Significantly higher than others | Second highest |
| Sulfadimethoxine (SDM) | Lower than SMT | Lowest |
| Sulfameter (SMD) | Lower than SMT | Third highest |
This study utilized a Boron-doped diamond anode and a stainless steel cathode.
Table 3: Degradation of Sulfamethoxazole (SMX) by Ferrate(VI) at different pH.
| pH | Degradation after 120 min | First-order rate constant (k) |
| 3 | ~90% | 1.9 x 10⁻² min⁻¹ |
| 7 | ~27% | 2.0 x 10⁻³ min⁻¹ |
The degradation rate at pH 3 was found to be 7.6 times faster than at pH 7.[3][4]
Table 4: Photodegradation of various sulfonamides in different UV/oxidant systems.
| Sulfonamide | UV/Na₂S₂O₈ (k, min⁻¹) | UV/NaBrO₃ (k, min⁻¹) | UV/H₂O₂ (k, min⁻¹) |
| Sulfadiazine (SDZ) | 0.0245 | - | - |
| Sulfamethizole (SFZ) | 0.0096 | Highest degradation rate | - |
| Sulfamethoxazole (SMX) | 0.0283 | - | - |
| Sulfathiazole (STZ) | 0.0141 | - | Highest degradation rate |
Initial concentration of sulfonamides and oxidants were 20 mg/L and 5 mM, respectively.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols for the key degradation studies cited.
Electrochemical Degradation of Sulfonamides
Objective: To compare the degradation mechanism of Sulfadiazine (SDZ), Sulfamethazine (SMT), Sulfadimethoxine (SDM), and Sulfameter (SMD) in an electrochemical oxidation system.
Experimental Setup:
-
Anode: Boron-doped diamond
-
Cathode: Stainless steel
-
Electrochemical System: A constructed oxidation system with the aforementioned electrodes.
Procedure:
-
Prepare aqueous solutions of each sulfonamide at a specific concentration.
-
Introduce the sulfonamide solution into the electrochemical cell.
-
Apply a constant current density to initiate the oxidation process.
-
Collect samples at predetermined time intervals.
-
Quench the reaction in the collected samples.
-
Analyze the concentration of the parent sulfonamide using High-Performance Liquid Chromatography (HPLC).
-
Measure the Total Organic Carbon (TOC) to determine the mineralization efficiency.
-
Identify intermediate byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Degradation of Sulfonamides by Fe/Sulfite Advanced Oxidation Technologies
Objective: To evaluate the efficacy of Fe(0), Fe(II), Fe(III), and Fe(VI) in activating sulfite for the degradation of sulfamethazine, sulfadiazine, and sulfamethizole.[1][2]
Materials:
-
Sulfamethazine (SMZ), Sulfadiazine (SDZ), Sulfamethizole (SML)
-
Fe(0), FeSO₄·7H₂O (for Fe(II)), FeCl₃ (for Fe(III)), K₂FeO₄ (for Fe(VI))
-
Sodium sulfite (Na₂SO₃)
-
Milli-Q water
Procedure:
-
Prepare stock solutions of the sulfonamides, iron species, and sulfite.
-
In a typical experiment, add the desired concentration of the iron species to an aqueous solution of the target sulfonamide.
-
Initiate the degradation reaction by adding the sulfite solution.
-
Maintain the reaction mixture under constant stirring.
-
Collect aliquots at specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 min).
-
Immediately quench the reaction in the collected samples, typically by adding a scavenger like methanol.
-
Filter the samples before analysis.
-
Analyze the remaining concentration of the sulfonamide using HPLC with a UV detector.
-
Identify degradation byproducts using HPLC coupled with mass spectrometry (HPLC/MS).
Oxidative Degradation of Sulfamethoxazole by Ferrate(VI)
Objective: To investigate the degradation of sulfamethoxazole (SMX) in secondary treated wastewater using potassium ferrate (Fe(VI)).[3][4]
Experimental Conditions:
-
Reactant: Potassium Ferrate (K₂FeO₄)
-
Matrix: Secondary treated wastewater spiked with SMX.
-
pH: Varied from 3 to 9.
-
Initial SMX Concentration: 1000 µg/L.
Procedure:
-
Spike the secondary treated wastewater with a predefined concentration of SMX.
-
Adjust the pH of the solution to the desired value (3, 5, 7, or 9).
-
Add the potassium ferrate solution to initiate the oxidation reaction.
-
Collect samples at various time points up to 120 minutes.
-
Measure the residual SMX concentration using HPLC.
-
Identify the major intermediate products using LC-MS/MS to propose degradation pathways.
Degradation Pathways and Mechanisms
The oxidative degradation of aminobenzene sulfonamides proceeds through various reaction pathways, including hydroxylation, SO₂ extrusion, and cleavage of the sulfonamide bond. The following diagrams illustrate these complex processes.
Caption: General experimental workflow for studying sulfonamide degradation.
Caption: Key degradation pathways in Fe/sulfite systems.[1]
Caption: Electrochemical oxidation pathways for sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. | Semantic Scholar [semanticscholar.org]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazo… [ouci.dntb.gov.ua]
Assessing the Off-Target Effects of 4-Bromonaphthalene-1-sulfonamide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Bromonaphthalene-1-sulfonamide with alternative compounds, focusing on the assessment of off-target effects in cellular assays. Quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to this compound and its Target
This compound belongs to a class of naphthalene-1-sulfonamide derivatives that have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4)[1][2]. FABP4, also known as aP2, is primarily expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory signaling pathways. Inhibition of FABP4 is a potential therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis, as well as certain cancers[3]. The therapeutic potential of FABP4 inhibitors has led to the development of numerous small molecules, including derivatives of naphthalene-1-sulfonamide.
Comparison of this compound and Alternatives
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and potential toxicity. For FABP4 inhibitors, selectivity against other FABP isoforms, particularly FABP3 (heart-type FABP), is a key consideration due to the potential for cardiotoxicity.
This section compares this compound with a well-characterized FABP4 inhibitor, BMS309403, and other relevant compounds. While specific broad-spectrum off-target screening data for this compound is not publicly available, we can infer its potential off-target profile based on its structural class and comparison with related molecules.
Table 1: Comparison of FABP Inhibitor Selectivity
| Compound | Primary Target | Ki (FABP4) | Ki (FABP3) | Ki (FABP5) | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) | Reference |
| This compound derivative (Compound 16dk) | FABP4 | Not explicitly stated, but potent | - | - | Selective over FABP3 | - | [1][2] |
| BMS309403 | FABP4 | <2 nM | 250 nM | 350 nM | >125-fold | >175-fold | [4][5][6][7] |
| Compound 10g (naphthalene-1-sulfonamide derivative) | FABP4 | 0.51 µM | 33.01 µM | - | ~65-fold | - | [1] |
Note: The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target. A lower Ki value indicates a stronger binding affinity.
Signaling Pathways and Experimental Workflows
To understand the on- and off-target effects of this compound, it is essential to consider the signaling pathways it may modulate and the experimental workflows used to assess these effects.
FABP4 Signaling Pathway
FABP4 is involved in intracellular fatty acid trafficking and signaling. Its inhibition can impact downstream pathways related to inflammation and metabolism.
Caption: Simplified FABP4 signaling pathway.
Experimental Workflow for Off-Target Assessment
A multi-pronged approach is necessary to comprehensively assess the off-target effects of a small molecule inhibitor. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader phenotypic screens.
Caption: General workflow for assessing off-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.
KINOMEscan® Profiling
Objective: To identify potential kinase off-targets of this compound through a competitive binding assay.
Principle: The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay. The test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution (performed by a service provider like Eurofins DiscoverX):
-
A panel of human kinases is used (e.g., scanMAX panel of 468 kinases)[8].
-
The test compound is screened at a single concentration (e.g., 10 µM) or in a dose-response format to determine the dissociation constant (Kd).
-
The assay is performed by combining the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
After incubation, the beads are washed to remove unbound protein.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
-
Data Analysis:
-
Results are typically reported as "percent of control," where the control is DMSO. A lower percentage indicates stronger binding.
-
A threshold (e.g., <35% of control) is often used to identify significant interactions[9].
-
Data can be visualized using a TREEspot™ dendrogram to illustrate the selectivity profile across the kinome.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To validate target engagement and identify off-targets of this compound in a cellular context by measuring changes in protein thermal stability.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the thermal stability of a protein in the presence of a compound suggests a direct interaction.
Methodology (Western Blot-based):
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., a human cell line expressing FABP4) to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C[10].
-
-
Heating:
-
Harvest and resuspend the cells in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes[10][11].
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen) or by adding a lysis buffer[12].
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target of interest (e.g., anti-FABP4) and any suspected off-targets.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and compound-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
High-Content Phenotypic Screening (Cell Painting Assay)
Objective: To identify potential off-target effects of this compound by assessing a broad range of cellular phenotypes in an unbiased manner.
Principle: The Cell Painting assay is a high-content imaging-based method that uses a cocktail of fluorescent dyes to label various cellular organelles and compartments. Automated microscopy and image analysis are then used to extract hundreds of morphological features from each cell, creating a unique "phenotypic profile." Changes in this profile upon compound treatment can indicate on- and off-target biological activity.
Methodology:
-
Cell Culture and Compound Treatment:
-
Cell Staining:
-
Stain the cells with a cocktail of fluorescent dyes that label different cellular components. A typical Cell Painting dye set includes:
-
Hoechst: Nuclei
-
Concanavalin A: Endoplasmic Reticulum
-
Phalloidin: F-actin cytoskeleton
-
WGA (Wheat Germ Agglutinin): Golgi and plasma membrane
-
MitoTracker: Mitochondria
-
SYTO 14: Nucleoli and cytoplasmic RNA
-
-
-
Image Acquisition:
-
Image Analysis:
-
Data Analysis:
-
Generate a phenotypic profile for each compound treatment.
-
Use multivariate statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the phenotypic profiles of compound-treated cells to control cells.
-
Clustering of the phenotypic profile of this compound with profiles of compounds with known mechanisms of action can suggest potential off-targets.
-
Conclusion
Assessing the off-target effects of this compound is crucial for its development as a safe and effective therapeutic agent. This guide provides a framework for comparing its performance against alternatives and outlines detailed protocols for key cellular assays. While specific off-target data for this compound is limited, the provided methodologies offer a robust approach to generating a comprehensive off-target profile. By combining targeted biochemical assays with broader, unbiased phenotypic screens, researchers can gain a deeper understanding of the cellular effects of this promising FABP4 inhibitor and guide its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Kinase Screening. [bio-protocol.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. High content imaging of lysosomal phenotypes in iPSC-derived neurons using the Opera Phenix(TM) High-conten... [protocols.io]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Bromonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of 4-Bromonaphthalene-1-sulfonamide, aligning with best practices for chemical waste management.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. While specific disposal protocols for this exact compound are not extensively documented, its classification as a brominated aromatic sulfonamide necessitates its treatment as hazardous waste. Adherence to general principles of hazardous chemical waste management is crucial to ensure the safety of personnel and the protection of the environment.
Hazard Profile and Safety Precautions
Available safety data indicates that this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 90766-48-6 | [1][2][3] |
| Molecular Formula | C10H8BrNO2S | [1][2] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Solid |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general procedures for hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
2. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name ("this compound") and CAS number (90766-48-6).
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
4. Disposal Request and Pickup:
-
Once the container is full or you have no further use for it, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Environmental Considerations:
-
Brominated aromatic compounds can be persistent in the environment and may have toxic effects on aquatic life.[4][5][6] Therefore, it is crucial to prevent the release of this chemical into the environment.
-
Do not dispose of this compound down the drain or in the regular trash.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and procedures, as they may have additional requirements. By following these guidelines, you contribute to a safer laboratory environment and responsible environmental stewardship.
References
- 1. 4-bromo-naphthalene-1-sulfonic acid amide 95% | CAS: 90766-48-6 | AChemBlock [achemblock.com]
- 2. 90766-48-6|this compound|BLD Pharm [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ECHA's New Report Highlights Environmental Risks of Aromatic Brominated Flame Retardants - Foresight [useforesight.io]
- 5. Aromatic brominated flame retardants: ECHA raises environmental concerns - LKC Switzerland [lkc-ltd.com]
- 6. sunstreamglobal.com [sunstreamglobal.com]
- 7. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
